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Inosine, 2-fluoro- Documentation Hub

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  • Product: Inosine, 2-fluoro-
  • CAS: 13276-42-1

Core Science & Biosynthesis

Foundational

Mechanistic Insights into 2-Fluoroinosine in RNA Editing Pathways: A Technical Guide

Executive Summary Adenosine Deaminases Acting on RNA (ADARs) catalyze the hydrolytic deamination of adenosine (A) to inosine (I) within double-stranded RNA (dsRNA). Because the ribosomal translation machinery decodes ino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine Deaminases Acting on RNA (ADARs) catalyze the hydrolytic deamination of adenosine (A) to inosine (I) within double-stranded RNA (dsRNA). Because the ribosomal translation machinery decodes inosine as guanosine (G), this A-to-I editing effectively recodes the transcriptome. Understanding the precise structural and kinetic requirements of ADAR is critical for developing RNA-targeted therapeutics.

In this context, 2-fluoroinosine (2-FI) and its precursor, 2-fluoroadenosine (2-FA) , have emerged as indispensable chemical biology tools 1. The substitution of the C2 hydrogen with a highly electronegative fluorine atom introduces unique electronic and steric effects that modulate enzyme recognition, base-pairing thermodynamics, and downstream ribosomal decoding. This whitepaper details the mechanistic role of 2-FI, its utility as a convertible nucleoside probe, and the self-validating protocols required for its experimental application.

The Biochemical and Electronic Logic of 2-Fluoroinosine

Inductive Effects on Deamination Kinetics

The ADAR deamination mechanism relies on a nucleophilic attack at the C6 position of the purine ring by a zinc-activated water molecule. When 2-FA is incorporated into a dsRNA substrate, ADAR successfully processes it into 2-FI. However, the fluorine at the C2 position exerts a strong electron-withdrawing inductive effect on the hypoxanthine/purine ring 2. This withdrawal decreases the electron density at the C6 position, altering the transition state equilibrium and the pKa of the N1 proton. By comparing the kcat​/Km​ of 2-FA versus standard adenosine, researchers can map the electrostatic requirements of the ADAR active site.

The Convertible Nucleoside Strategy

Beyond its role as a direct kinetic product, 2-FI is a cornerstone of the "convertible nucleoside" approach in solid-phase RNA synthesis 3. The C2 fluorine is an excellent leaving group for nucleophilic aromatic substitution ( SN​Ar ). By incorporating O6-protected 2-fluoroinosine into synthetic RNA, researchers can post-synthetically displace the fluorine with various primary or secondary amines. For example, treating 2-FI with sodium azide yields 2-azidoinosine—a photoreactive crosslinking agent used to capture transient ADAR-RNA binding interfaces without disrupting the overall Watson-Crick base pairing architecture 4, 5.

ADAR_Mechanism Substrate1 Adenosine (A) (Standard) ADAR ADAR Enzyme (Hydrolytic Deamination) Substrate1->ADAR C6 Attack Substrate2 2-Fluoroadenosine (Probe) Substrate2->ADAR C6 Attack (Inductive Effect) Product1 Inosine (I) (Decoded as G) ADAR->Product1 -NH3 Product2 2-Fluoroinosine (2-FI) (Altered Decoding) ADAR->Product2 -NH3

ADAR-mediated deamination pathway comparing natural adenosine and 2-fluoroadenosine substrates.

Base Pairing Thermodynamics and Translational Decoding

Thermodynamic Impact on dsRNA

ADAR strictly requires a stable dsRNA structure to perform the target base "flipping" mechanism. Standard inosine pairs with cytidine (I:C) via two hydrogen bonds, mimicking a G:C pair. The introduction of 2-FI alters this dynamic. The C2 fluorine acts as a weak hydrogen bond acceptor but introduces distinct steric bulk compared to a standard hydrogen atom. This perturbation modulates the local flexibility and hole density distribution of the RNA duplex, directly impacting the thermodynamic stability ( Tm​ ) required for ADAR binding 6.

Ribosomal Decoding

While standard inosine is reliably decoded as G by the translation machinery, the decoding of 2-FI is highly context-dependent 1. The altered hydrogen-bonding face presented to the tRNA anticodon can lead to ribosomal stalling, misincorporation, or translation inhibition. Consequently, 2-FI-modified mRNAs are utilized as advanced probes for studying ribosome fidelity and the biophysics of codon-anticodon recognition 7.

Quantitative Comparison of Nucleoside Properties
PropertyAdenosine (A)Inosine (I)2-Fluoroadenosine (2-FA)2-Fluoroinosine (2-FI)
Base Pairing (Primary) Uridine (U)Cytidine (C)Uridine (U)Cytidine (C) / Context-dependent
ADAR Substrate Status Natural SubstrateProductMechanistic ProbeProduct / SN​Ar Precursor
Electronic Effect at C2 Neutral (H)Neutral (H)Highly Electronegative (F)Highly Electronegative (F)
Translational Decoding AdenosineGuanosineAdenosine (Altered kinetics)Context-dependent stalling

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, working with 2-FI requires rigorous, self-validating methodologies. Below are the field-proven protocols for synthesizing and evaluating 2-FI in RNA editing contexts.

Protocol A: Solid-Phase Synthesis of 2-FI-Modified RNA

Causality: Standard phosphoramidite chemistry is used, but the O6 position of 2-FI must be protected (e.g., with a p-nitrophenylethyl group) to prevent unwanted side reactions during coupling. The C2 fluorine is preserved until late-stage functionalization 4.

  • Oligonucleotide Assembly: Synthesize the RNA on a solid support using standard 2'-O-TBDMS or 2'-O-TOM protected phosphoramidites. Incorporate the O6-protected 2-fluoroinosine phosphoramidite at the target sequence site.

  • Cleavage and Deprotection: Treat the solid support with a mixture of aqueous ammonia and methylamine (AMA) at room temperature for 2 hours.

    • Validation Check: This cleaves the RNA from the support and removes standard base protecting groups, while leaving the C2 fluorine intact.

  • Desilylation: Treat the lyophilized RNA with Triethylamine trihydrofluoride (TEA·3HF) or TBAF to remove 2'-hydroxyl protecting groups 3.

  • Optional SN​Ar Functionalization: To generate a derivative, incubate the 2-FI RNA with the desired amine (e.g., sodium azide for 2-azidoinosine) in an organic/aqueous mixture at 40°C for 12 hours 5.

  • Quality Control (Self-Validation): Analyze the product via LC-MS. Enzymatically digest a small aliquot using Snake Venom Phosphodiesterase and Calf Intestinal Alkaline Phosphatase, followed by HPLC, to confirm the exact nucleoside composition and verify that the fluorine was not prematurely displaced.

Convertible_Nucleoside Step1 Solid-Phase Synthesis (O6-protected 2-FI) Step2 Deprotection (TBAF / NH3) Step1->Step2 Cleave Support Step3 Nucleophilic Substitution (SNAr at C2) Step2->Step3 Amine Addition Step4 Validation (LC-MS & Digestion) Step3->Step4 Purified RNA

Self-validating workflow for synthesizing 2-FI-modified RNA via convertible nucleoside approach.

Protocol B: In Vitro ADAR Kinetics Assay

Causality: To determine how the C2 fluorine affects deamination, a comparative kinetics assay against standard adenosine is required to establish the catalytic penalty or advantage.

  • Substrate Annealing: Anneal the 2-FA-containing guide RNA with its complementary target strand in 1x ADAR reaction buffer (15 mM Tris-HCl, pH 7.5, 1.5 mM EDTA, 3% glycerol).

  • Enzyme Reaction: Add purified recombinant ADAR1 or ADAR2 to the duplexes. Incubate at 37°C.

  • Time-Course Sampling: Quench aliquots at specific time points (0, 5, 15, 30, 60 minutes) by heating to 95°C for 5 minutes.

  • Quantification: Digest the RNA to single nucleosides and quantify the ratio of 2-FA to 2-FI using reversed-phase HPLC. Calculate kcat​ and Km​ using Michaelis-Menten kinetics to define the mechanistic impact of the fluorine substitution.

Sources

Exploratory

biological significance of 2-fluoro-inosine analogs in mutagenesis

An In-Depth Technical Guide to the Biological Significance of 2-Fluoro-Inosine Analogs in Mutagenesis Executive Summary The study of genomic instability, translesion synthesis (TLS), and viral mutagenesis relies heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Significance of 2-Fluoro-Inosine Analogs in Mutagenesis

Executive Summary

The study of genomic instability, translesion synthesis (TLS), and viral mutagenesis relies heavily on the ability to chemically manipulate nucleic acids. Among the most powerful chemical biology tools developed for this purpose are 2-fluoro-inosine and its deoxynucleoside counterpart, 2-fluoro-deoxyinosine (2-F-dI) . By exploiting the unique electrophilic properties of the fluorinated purine ring, researchers can site-specifically engineer complex DNA lesions—transforming 2-F-dI into a "convertible nucleoside."

This whitepaper provides a comprehensive analysis of the mechanistic causality behind 2-fluoro-inosine analogs, detailing their role in synthesizing bulky N2 -deoxyguanosine ( N2 -dG) adducts, profiling polymerase bypass fidelity, and driving lethal mutagenesis in viral pathogens.

The Chemical Causality: The "Convertible Nucleoside" Paradigm

Understanding the biological significance of 2-F-dI requires examining the chemical limitations of standard DNA synthesis. In biological systems, the exocyclic N2 amino group of guanine is highly nucleophilic, making it a primary target for endogenous electrophiles such as lipid peroxidation products (e.g., 4-HNE, crotonaldehyde) and glycolytic byproducts (e.g., methylglyoxal)[1][2].

However, attempting to recreate these N2 -dG adducts in vitro by directly alkylating a synthesized oligonucleotide is highly inefficient and lacks site-specificity.

The 2-F-dI Solution: 2-F-dI circumvents this limitation by reversing the electronic polarity of the C2 position. The highly electronegative fluorine atom withdraws electron density from the purine ring, transforming the normally nucleophilic C2 carbon into a highly reactive electrophile[3]. When an oligonucleotide containing 2-F-dI is treated with a primary amine, it undergoes a rapid Nucleophilic Aromatic Substitution ( SN​Ar ). The amine displaces the fluorine atom, generating a site-specific N2 -alkyl-dG adduct with near-quantitative yield[3][4].

This self-validating chemical system allows researchers to synthesize highly pure, lesion-containing DNA templates that are otherwise impossible to isolate from biological samples.

Engineering Mutagenic Probes: N2 -dG Adducts

By varying the primary amine used in the SN​Ar displacement step, 2-F-dI serves as the universal precursor for a vast library of mutagenic DNA lesions. These engineered oligonucleotides are critical for profiling how DNA polymerases miscode or stall at damaged sites.

Table 1: Conversion of 2-F-dI into Biological DNA Lesions
Amine ReactantResulting N2 -dG AdductBiological Source / SignificancePolymerase Bypass Profiling
D- or L-Alanine CEdG (Carboxyethyl-dG)Methylglyoxal glycation (Diabetes/Glycolytic stress)Pol ι , Klenow (Induces G T transversions)[1][5]
Cystamine N2 -Cystamine-dGAGT processing of 1,2-dibromoethane (Peptide crosslinks)Pol η , Pol κ (Error-free bypass)[6]
Furfurylamine fdG ( N2 -Furfuryl-dG)Nitrofurazone (Antibiotic-induced DNA damage)Pol IV (E. coli TLS bypass)[4]
Amino Alcohols Crotonaldehyde / 4-HNELipid peroxidation (Oxidative stress)Pol ι , Pol κ (Blocks replicative polymerases)[2]

Translesion Synthesis (TLS) and Polymerase Bypass

The primary biological application of 2-F-dI-derived oligonucleotides is the study of Translesion Synthesis (TLS). High-fidelity replicative polymerases (Pol δ and Pol ϵ ) possess tight active sites that cannot accommodate bulky minor-groove lesions like CEdG or DNA-peptide crosslinks[5][6]. When the replication fork encounters these adducts, it stalls, threatening genomic stability.

To survive, cells ubiquitinate PCNA, triggering a "polymerase switch." Specialized TLS polymerases (such as Pol η , Pol κ , and Pol ι ) are recruited. These enzymes feature open, solvent-accessible active sites capable of bypassing bulky N2 -dG lesions—often at the cost of fidelity, leading to targeted mutagenesis[6].

TLS_Pathway N1 Replicative Pol (δ/ε) Stalls at N2-dG Adduct N2 PCNA Monoubiquitination N1->N2 Replication Stress N3 TLS Pol (η/κ/ι) Recruitment & Insertion N2->N3 Polymerase Switch N4 TLS Pol (ζ) Extension N3->N4 Lesion Bypass N5 Replicative Pol Resumes Synthesis N4->N5 Switch Back

Translesion synthesis (TLS) polymerase bypass pathway for bulky N2-dG adducts.

Viral Mutagenesis and Therapeutic Analogs

Beyond its use as a synthetic tool, 2-fluoro-inosine and its derivatives (e.g., 2'-fluoro-inosine, 8-chloro-2'-fluoro-inosine) have profound intrinsic biological activity. Inosine is a "universal base" capable of forming wobble base pairs with A, C, G, and U/T[7].

When fluorinated inosine analogs are introduced into biological systems, they are phosphorylated and incorporated into nascent viral RNA or DNA by viral polymerases. The fluorine modification enhances stability against acidic degradation and nucleases, while the ambiguous base-pairing of the hypoxanthine ring induces a high frequency of transition and transversion mutations[8][9]. This mechanism, known as lethal mutagenesis , pushes the viral mutation rate beyond the error catastrophe threshold, collapsing the viral population. This principle underpins the development of broad-spectrum antiviral and antineoplastic purine nucleoside analogs[9].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing 2-F-dI in mutagenesis research.

Protocol A: Site-Specific Synthesis of N2 -Carboxyethyl-dG (CEdG) Oligonucleotides

Rationale: The oligonucleotide must remain bound to the Controlled Pore Glass (CPG) solid support during the amination step to prevent premature cleavage and degradation of the sequence.

  • Automated Synthesis: Synthesize the desired oligonucleotide sequence on an ABI394 DNA synthesizer (0.2 μ M scale) using standard phosphoramidites and the 2-F-dI-CE phosphoramidite at the target lesion site[1][5].

  • Solid-Phase Amination: Remove the synthesis column. Do not perform standard ammonia cleavage. Suspend the CPG beads containing the fully protected oligomer in an aqueous solution of 1 M D-alanine or L-alanine dissolved in 250 mM Potassium Carbonate ( K2​CO3​ ).

  • Incubation: Seal the reaction and incubate at 50°C for 40 hours to drive the SN​Ar displacement of the fluorine atom by the amino group of alanine[5].

  • Deprotection & Cleavage: Wash the CPG beads with water. Transfer to concentrated ammonium hydroxide ( NH4​OH ) and incubate at 50°C for 7 days to ensure complete removal of all nucleobase protecting groups and cleavage from the CPG[1][5].

  • Purification: Purify the resulting CEdG-modified oligonucleotide via Reverse-Phase HPLC (e.g., XBridge C18 column) using a gradient of acetonitrile in 100 mM triethylammonium acetate (TEAA)[1].

Protocol B: Steady-State Primer Extension (Polymerase Bypass) Assay

Rationale: This assay quantifies the ability of a specific polymerase to insert a nucleotide opposite the engineered 2-F-dI-derived lesion.

  • Substrate Annealing: Combine the adducted template strand (e.g., 300 nM) with a 5'-radiolabeled or fluorescently labeled primer strand (300 nM) in an annealing buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and slow-cool to room temperature over 2 hours.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 4 μ L of the Enzyme/Template/Primer (ETP) complex with 4 μ L of a 2X dNTP mix (varying concentrations from 0.5 to 2000 μ M). Ensure the final reaction contains 10 mM MgCl2​ , 1 mM DTT, and 0.05 mg/mL BSA[1][5].

  • Polymerization: Incubate the reaction at 37°C for 10 minutes.

  • Quenching: Terminate the reaction by adding 16 μ L of a denaturing loading buffer (90% formamide, 50 mM EDTA pH 8.0, 0.1% xylene cyanol, 0.1% bromophenol blue)[1][5].

  • Resolution: Denature the samples at 95°C for 3 minutes, chill on ice, and resolve the primer extension products on a 20% denaturing polyacrylamide gel (PAGE). Quantify bypass efficiency via phosphorimaging or fluorescence densitometry.

References

  • Mutagenic Potential of DNA Glycation: Miscoding by (R)- and (S)-N2-(1-Carboxyethyl)-2′-deoxyguanosine - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Glen Report 16.13 - MINOR BASE AND RELATED NOVEL PHOSPHORAMIDITES Source: Glen Research URL:[Link]

  • Stereocontrolled Syntheses of All Four Stereoisomeric 1,N2-Deoxyguanosine Adducts of the Lipid Peroxidation Product trans-4-Hydroxynonenal Source: Vanderbilt University URL:[Link]

  • DNA polymerases η and κ bypass N2-guanine-O6-alkylguanine DNA alkyltransferase cross-linked DNA-peptides - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The N2‑Furfuryl-deoxyguanosine Adduct Does Not Alter the Structure of B‑DNA Source: IIT Bombay URL:[Link]

Sources

Foundational

Fluorine-19 NMR Chemical Shift Assignments for 2-Fluoroinosine: A Comprehensive Technical Guide

Introduction: The "Convertible Nucleoside" Paradigm In the realm of nucleic acid chemistry and drug development, 2-fluoroinosine (and its 2'-deoxy counterpart) occupies a privileged position as a "convertible nucleoside....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Convertible Nucleoside" Paradigm

In the realm of nucleic acid chemistry and drug development, 2-fluoroinosine (and its 2'-deoxy counterpart) occupies a privileged position as a "convertible nucleoside." The strategic installation of a fluorine atom at the C2 position of the hypoxanthine ring creates a highly electrophilic center. This modification renders the position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) by primary amines, allowing researchers to synthesize a vast array of N2 -modified guanosine analogs, cross-linking agents, and minor groove binders post-oligomerization[1].

To monitor these complex syntheses, structural changes, and even dynamic processes like nucleotide flipping in base excision repair[2], scientists rely heavily on Fluorine-19 Nuclear Magnetic Resonance ( 19 F NMR) spectroscopy. The 19 F nucleus boasts a 100% natural isotopic abundance, a high gyromagnetic ratio yielding sensitivity second only to 1 H, and critically, a complete absence of background signal in native biological matrices.

As a Senior Application Scientist, I have structured this whitepaper to decode the 19 F NMR chemical shift assignments for 2-fluoroinosine, explaining the causality behind the spectroscopic data and providing self-validating protocols for your laboratory workflows.

Spectroscopic Theory and Chemical Shift Causality

The chemical shift of a 19 F nucleus is dominated by the paramagnetic shielding term ( σp​ ), which is highly sensitive to the local electronic environment, hybridization, and steric factors. In 2-fluoroinosine, the fluorine atom is bound to the electron-deficient sp2 -hybridized C2 carbon of the purine heterocycle.

The Referencing Discrepancy

A common point of confusion in literature arises from the choice of reference standards. The IUPAC standard for 19 F NMR is trichlorofluoromethane (CFCl 3​ ), set at 0 ppm. However, many laboratories utilize trifluoroacetic acid (TFA) as an internal or external standard due to its solubility and volatility. TFA resonates at approximately -76.5 ppm relative to CFCl 3​ .

When analyzing 2-fluoroinosine derivatives, literature reports seemingly disparate values:

  • Referenced to CFCl 3​ : The C2-fluorine typically appears as a sharp singlet around -50.0 ppm [3].

  • Referenced to TFA: The same nucleus is reported at +25.2 to +25.4 ppm [4].

The Causality: These values are in perfect spectroscopic agreement. A signal at +25.4 ppm downfield of TFA (-76.5 ppm) places the absolute chemical shift at -51.1 ppm relative to CFCl 3​ . Understanding this mathematical translation is critical for validating synthesized intermediates across different laboratory environments and solvent systems. Solvent polarity also induces minor shifts; for instance, moving from non-polar CDCl 3​ to strongly hydrogen-bonding DMSO-d 6​ increases shielding slightly, shifting the resonance to ~+23.1 ppm vs. TFA[4].

Quantitative Data: Chemical Shift Assignments

The following table synthesizes the quantitative 19 F NMR data for 2-fluoroinosine derivatives, harmonizing the reference standards for direct comparison.

Compound / DerivativeSolventReference StandardChemical Shift ( δ , ppm)Multiplicity
3',5'-Protected 2'-Deoxy-2-fluoroinosineCDCl 3​ CFCl 3​ -50.0Singlet (s)
O6 -Npe-Protected 2'-Deoxy-2-fluoroinosineCDCl 3​ TFA+25.2 to +25.4Singlet (s)
Unprotected 2-Fluoropurine 2'-deoxyribosideDMSO-d 6​ TFA+23.1 to +24.1Singlet (s)

Data synthesized from established synthetic methodologies[3],[4].

Experimental Methodology: Self-Validating 19 F NMR Protocol

To ensure absolute trustworthiness in your structural characterization, mere data collection is insufficient. The protocol must be a self-validating system that accounts for relaxation kinetics and chemical inertness.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Matrix Selection: Dissolve 2–5 mg of the 2-fluoroinosine intermediate in 0.5 mL of an appropriate deuterated solvent (CDCl 3​ for protected phosphoramidite precursors; DMSO-d 6​ for deprotected nucleosides).

  • Standardization (The Self-Validation Step): Do not spike the standard directly into the sample, as acidic standards like TFA can catalyze the depurination of deoxyribonucleosides. Instead, utilize a coaxial insert containing 0.05% v/v TFA or CFCl 3​ in the matching solvent. Run a preliminary 1-scan spectrum of the insert alone to calibrate the 0 ppm (or -76.5 ppm) setpoint.

  • Probe Tuning & Matching: Manually tune the NMR probe to the precise 19 F Larmor frequency of your magnet (e.g., 376.5 MHz on a 400 MHz console) to maximize the Quality (Q) factor of the coil.

  • Pulse Sequence & Decoupling: Select a standard 1D single-pulse sequence (zg or zgig). Because the C2-fluorine is isolated from the ribose protons (no significant 3JHF​ or 4JHF​ coupling), 1 H-decoupling is generally unnecessary, yielding a sharp, diagnostic singlet.

  • Relaxation Delay ( D1​ ) Optimization: 19 F nuclei often exhibit long longitudinal relaxation times ( T1​ ). To ensure quantitative integration—critical when calculating the conversion yield of the S N​ Ar reaction—set the inter-pulse delay ( D1​ ) to at least 3×T1​ (typically 3–5 seconds for small fluorinated purines).

  • Acquisition & Processing: Acquire 64–128 transients. Apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the singlet.

Workflow Visualization

The following diagram illustrates the logical progression from a guanosine precursor, through the 2-fluoroinosine intermediate (where 19 F NMR validation occurs), to the final N2 -modified product.

G N1 Guanosine Precursor N2 Fluorination (e.g., HF/Pyridine) N1->N2 Activation N3 2-Fluoroinosine Intermediate N2->N3 C2-Substitution N4 19F NMR Validation N3->N4 Confirm δ ~ -50 ppm N5 SNAr Substitution (Primary Amines) N3->N5 Convertible Approach N6 N2-Modified Guanosine N5->N6 Target Synthesis

Workflow: Synthesis and validation of 2-fluoroinosine for N2-modification.

References

  • Untitled - The Ivan Huc Group - uni-muenchen.de -
  • Chemical Synthesis of Modified RNA - COPYRIGHTED M
  • A simple method for N-15 labelling of exocyclic amino groups in synthetic oligodeoxynucleotides - Oxford Academic -
  • 2'-Fluorinated Hydantoins as Chemical Biology Tools for Base Excision Repair Glycosylases - PMC (nih.gov) -

Sources

Exploratory

Advanced Physicochemical Profiling and Mechanistic Applications of 2-Fluoroinosine

Executive Summary Inosine, 2-fluoro- (commonly referred to as 2-fluoroinosine) is a highly specialized purine nucleoside analog characterized by the substitution of a fluorine atom at the C2 position of the hypoxanthine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Inosine, 2-fluoro- (commonly referred to as 2-fluoroinosine) is a highly specialized purine nucleoside analog characterized by the substitution of a fluorine atom at the C2 position of the hypoxanthine base. While frequently conflated in broader literature with sugar-modified analogs (e.g., 2'-deoxy-2'-fluoroinosine), true 2-fluoroinosine (CAS 13276-42-1) serves as a critical structural probe in chemical biology. By leveraging the extreme electronegativity and unique leaving-group properties of the C2-fluorine, researchers utilize this molecule to trap enzymatic intermediates and as a "convertible nucleoside" for the site-specific post-synthetic labeling of oligonucleotides.

This technical guide dissects the physical properties, thermodynamic causality, and validated experimental workflows associated with 2-fluoroinosine, providing a comprehensive resource for drug development professionals and molecular biologists.

Physicochemical and Structural Foundations

The substitution of hydrogen with fluorine at the C2 position fundamentally alters the electronic landscape of the purine ring. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system via the inductive effect. This renders the C2 carbon highly electrophilic, a property that is chemically exploited in downstream applications[1][2].

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 2-Fluoroinosine
CAS Number 13276-42-1
Molecular Formula C₁₀H₁₁FN₄O₅
Molecular Weight 286.22 g/mol
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one
Key Structural Feature Highly polarized C2-F bond on the hypoxanthine ring

Note: The molecular weight of the anhydrous free nucleoside is 286.22 g/mol . Researchers should verify hydration states upon procurement, as monohydrate crystal forms will present altered molecular weights[1].

Mechanistic Enzymology: Probing the IMPDH Tetrahedral Intermediate

Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme in purine biosynthesis, normally catalyzing the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).

The Causality of the 2-Fluoro Probe: To prove the existence of a tetrahedral intermediate in the IMPDH catalytic cycle, researchers synthesized 2-fluoro-IMP. Normally, IMPDH requires NAD⁺ to accept a hydride from the C2 position. However, the C2-fluorine atom acts as an exceptional leaving group. When the enzyme's catalytic cysteine attacks the C2 position, water hydrolyzes the resulting complex. Because fluorine can depart as a fluoride anion (F⁻), the tetrahedral intermediate collapses directly into XMP without the need for NAD⁺ as a hydride acceptor[3].

IMPDH_Pathway S1 2-Fluoro-IMP S2 IMPDH Active Site (Cys331 Attack) S1->S2 S3 Tetrahedral Intermediate (No NAD+ Required) S2->S3 H2O Hydrolysis S4 Xanthosine 5'-Monophosphate (XMP) + F- S3->S4 Dehalogenation

Caption: IMPDH-catalyzed hydrolytic dehalogenation of 2-Fluoro-IMP to XMP via a tetrahedral intermediate.

Table 2: Kinetic Constants for IMPDH-Mediated Dehalogenation (at 25 °C)
Substratekcat (s⁻¹)Km (µM)NAD⁺ Requirement
2-Fluoro-IMP 0.05862None
2-Chloro-IMP 0.04948None
IMP (Native) 0.254.1Required (Km = 29 µM)

(Data derived from human type II IMPDH studies[3])

Protocol 1: Enzymatic Dehalogenation and Tetrahedral Intermediate Trapping

Self-Validating System: This protocol uses stoichiometric fluoride release as an internal control for reaction completion.

  • Substrate Preparation: Enzymatically synthesize 2-Fluoro-IMP by treating 2-fluoroadenosine with adenosine deaminase to yield 2-fluoroinosine, followed by chemical phosphorylation at the 5'-hydroxyl[3].

  • Reaction Assembly: In a temperature-controlled quartz cuvette at 25°C, combine 62 µM 2-F-IMP (approx. 1x Km) with human type II IMPDH in a standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA). Crucially, omit NAD⁺ from the reaction mixture [3].

  • Kinetic Monitoring: Continuously monitor the conversion of 2-F-IMP to XMP via UV absorption spectroscopy.

  • Validation & Quantification: Quench the reaction and analyze via HPLC to confirm the structural identity of XMP. Quantify the release of fluoride anions using a fluoride ion-selective electrode. A 1:1 molar ratio of XMP formed to F⁻ released validates the hydrolytic dehalogenation mechanism[3].

The "Convertible Nucleoside" Paradigm in Oligonucleotide Synthesis

Beyond enzymology, 2-fluoroinosine is a cornerstone of the "convertible nucleoside" approach in solid-phase oligonucleotide synthesis.

The Causality of SNAr Labeling: Directly incorporating bulky fluorophores or spin labels during automated oligonucleotide synthesis often results in poor coupling yields due to steric hindrance. Instead, 2-fluoroinosine is incorporated as a compact, reactive placeholder. Because the purine ring is electron-deficient, the C2-F bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, treating the oligonucleotide with a primary amine (e.g., 4-amino-TEMPO) displaces the fluorine, generating a site-specifically labeled N2-modified guanosine analog[2][4].

Convertible_Nucleoside N1 2-Fluoroinosine (in Oligo) N3 SNAr Reaction (Nucleophilic Attack) N1->N3 N2 Primary Amine (e.g., 4-amino-TEMPO) N2->N3 N4 N2-Modified Guanosine (Spin-Labeled Oligo) N3->N4 -HF

Caption: Nucleophilic aromatic substitution (SNAr) of 2-fluoroinosine for post-synthetic oligonucleotide labeling.

Protocol 2: Solid-Phase Synthesis and SNAr Spin-Labeling

Self-Validating System: The inclusion of a hindered base prevents acid-catalyzed depurination, ensuring the integrity of the final oligonucleotide.

  • Oligonucleotide Assembly: Synthesize the target sequence on a macroporous aminomethyl polystyrene solid support using standard phosphoramidite chemistry. Incorporate the O6-protected 2-fluoro-inosine-CE phosphoramidite at the desired labeling site[2][4].

  • On-Column SNAr Reaction: Instead of standard ammonia cleavage, treat the support-bound oligonucleotide with the desired primary amine (e.g., 4-amino-TEMPO for EPR spin labeling) dissolved in anhydrous DMSO.

  • Acid Scavenging (Critical Step): Add a hindered base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture. DIPEA acts as an acceptor for the liberated hydrofluoric acid (HF), driving the reaction forward and preventing the degradation of the oligonucleotide backbone[2]. Incubate at 55°C for 6 to 8 hours.

  • Cleavage and Deprotection: Wash the column thoroughly with acetonitrile to remove unreacted amine. Cleave the modified oligonucleotide from the solid support and deprotect the remaining groups using concentrated aqueous ammonium hydroxide at room temperature.

  • Validation: Purify the crude mixture via reverse-phase HPLC. Validate the successful conversion to the N2-modified guanosine analog via MALDI-TOF mass spectrometry, confirming the exact mass shift associated with the loss of fluorine and the addition of the amine payload[2][4].

References

  • Synthesis of Nucleosides and Oligonucleotides Containing Adducts of Acrolein and Vinyl Chloride Chemical Research in Toxicology - ACS Publications[Link]

  • Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD PubMed (National Institutes of Health)[Link]

  • New Developments in Spin Labels for Pulsed Dipolar EPR MDPI[Link]

Sources

Foundational

A Technical Guide to Utilizing 2-Fluoroinosine for Probing RNA-Protein Interactions

This guide provides an in-depth exploration of 2-fluoroinosine as a powerful and minimally perturbing probe for investigating the intricate world of RNA-protein interactions. Tailored for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 2-fluoroinosine as a powerful and minimally perturbing probe for investigating the intricate world of RNA-protein interactions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a foundational understanding of the "why" behind the "how," ensuring the robust and insightful application of this versatile tool.

The Challenge and the Probe: Navigating the Complexity of RNA-Protein Recognition

The regulation of gene expression is a symphony of molecular interactions, with RNA-protein complexes (RNPs) playing a central role.[1][2][3] Understanding the structural and dynamic basis of these interactions is paramount for deciphering cellular processes and for the rational design of therapeutic interventions. However, elucidating the specifics of how a protein recognizes its target RNA in a sea of other transcripts presents a significant technical challenge. Many conventional biophysical methods can be hampered by the inherent flexibility of RNA and the often transient nature of these interactions.

The ideal probe for studying RNA-protein interactions should be minimally invasive, preserving the native structure and function of the RNA molecule while providing a clear and sensitive signal upon protein binding. 2-Fluoroinosine (2F-I) emerges as a compelling solution, offering a unique combination of properties that make it an exceptional tool for this purpose. This guide will illuminate the path to effectively harnessing the power of 2-fluoroinosine in your research.

The Unique Attributes of 2-Fluoroinosine

2-Fluoroinosine is a synthetic analog of inosine where the hydrogen atom at the 2-position of the hypoxanthine base is replaced by a fluorine atom. This seemingly subtle modification imparts a suite of advantageous properties.

A Minimalist Footprint with Maximal Insight:

  • Structural Fidelity: The substitution of a 2'-hydroxyl group with a fluorine atom has a very limited impact on the overall A-form helical geometry of RNA.[4][5] The small size and high electronegativity of fluorine favor a C3'-endo sugar pucker, which is characteristic of RNA, thus preorganizing the backbone for a conformation amenable to protein recognition.[4][6][7]

  • Universal Base Pairing Potential: Inosine itself is known for its ability to form two hydrogen bonds with each of the canonical bases (A, C, G, and U), making it a useful "universal" base analog in certain applications.[8][9] While the fluorine at the 2-position can modulate these interactions, 2-fluoroinosine can still be strategically employed at ambiguous or variable positions within an RNA sequence.

A Sensitive Spectroscopic Reporter:

  • The Power of ¹⁹F NMR: The most significant advantage of 2-fluoroinosine lies in its utility as a ¹⁹F Nuclear Magnetic Resonance (NMR) probe.[10] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in NMR sensitivity comparable to that of protons. Crucially, the absence of endogenous fluorine in biological macromolecules provides a "clean" spectroscopic window, free from background signals. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter of conformational changes, ligand binding, and the dynamics of the RNA-protein interface.[11][10][12]

Synthesis and Incorporation of 2-Fluoroinosine into RNA

The successful application of 2-fluoroinosine begins with its incorporation into the RNA of interest. Two primary strategies are employed: chemical synthesis for shorter oligonucleotides and enzymatic synthesis for longer transcripts.

Chemical Synthesis via Phosphoramidite Chemistry

For shorter RNA sequences (typically up to ~100 nucleotides), solid-phase phosphoramidite chemistry is the method of choice. This requires the 2'-fluoro-inosine-CE phosphoramidite, which is commercially available.[9]

Workflow for Chemical Synthesis of 2F-I RNA:

cluster_0 Solid-Phase Synthesis Start 1. Obtain 2'-Fluoro-Inosine-CE Phosphoramidite Coupling 2. Automated Oligonucleotide Synthesis: - Couple 2F-I amidite at desired position - Standard 3 min coupling time Start->Coupling Deprotection 3. Deprotection: - Use standard deprotection conditions - AVOID heating in AMA to prevent degradation Coupling->Deprotection Purification 4. Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified 2F-I RNA Oligonucleotide Purification->Final_Product

Caption: Chemical synthesis of 2F-I modified RNA.

Key Experimental Considerations:

  • Coupling Time: A coupling time of 3 minutes is generally sufficient for the 2'-fluoro-inosine-CE phosphoramidite.[9]

  • Deprotection: Standard deprotection conditions are typically compatible. However, it is crucial to avoid heating in AMA (Ammonium Hydroxide/Methylamine), as this can lead to degradation of oligonucleotides containing 2'-fluoro modifications.[9]

Enzymatic Synthesis via In Vitro Transcription

For the production of longer RNA molecules, in vitro transcription (IVT) using bacteriophage RNA polymerases (e.g., T7, T3, SP6) is the preferred method.[13][14] This requires the 2-fluoroinosine 5'-triphosphate (2F-ITP).

Protocol for In Vitro Transcription with 2F-ITP:

  • Template Preparation:

    • Design and produce a linear double-stranded DNA template containing a T7 promoter sequence upstream of the target RNA sequence. This can be a linearized plasmid or a PCR product.[14][15][16]

    • Ensure the template is highly pure to maximize transcription efficiency.

  • In Vitro Transcription Reaction Setup:

    • Assemble the reaction on ice in the following order:

      • Nuclease-free water

      • Transcription buffer (typically includes Tris-HCl, MgCl₂, DTT, and spermidine)[14]

      • Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

      • 2-Fluoroinosine 5'-triphosphate (substituting for GTP at the desired ratio)

      • RNase inhibitor

      • DNA template (1 µg)

      • T7 RNA Polymerase (high concentration)

    • Causality: The order of addition is important to prevent precipitation of the DNA template by spermidine. The use of a high concentration of T7 RNA polymerase is often necessary to efficiently incorporate modified nucleotides.[7] Some studies have shown that mutant T7 RNA polymerases (e.g., Y639F) can exhibit enhanced incorporation of 2'-modified nucleotides.[7]

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal:

    • Add DNase I and incubate for a further 15-30 minutes at 37°C to digest the DNA template.[13]

  • RNA Purification:

    • Purify the transcribed RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based purification kit.[15]

    • For rigorous applications like NMR, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is recommended to ensure size homogeneity.

Workflow for Enzymatic Synthesis of 2F-I RNA:

cluster_1 Enzymatic Synthesis (IVT) Template 1. Prepare dsDNA Template with T7 Promoter IVT_Reaction 2. Set up IVT Reaction: - T7 RNA Polymerase - NTPs + 2F-ITP Template->IVT_Reaction Incubation 3. Incubate at 37°C IVT_Reaction->Incubation DNase_Treatment 4. Digest DNA Template with DNase I Incubation->DNase_Treatment Purification_Enzymatic 5. Purify RNA Transcript (e.g., PAGE) DNase_Treatment->Purification_Enzymatic Final_Product_Enzymatic Purified 2F-I RNA Transcript Purification_Enzymatic->Final_Product_Enzymatic

Caption: In vitro transcription of 2F-I modified RNA.

Probing RNA-Protein Interactions with 2-Fluoroinosine

Once the 2F-I labeled RNA is in hand, it can be deployed in a variety of biophysical assays to probe RNA-protein interactions with high precision.

¹⁹F NMR Spectroscopy: A Window into the RNP Core

¹⁹F NMR is the premier application of 2-fluoroinosine for studying RNA-protein interactions. The chemical shift of the fluorine atom provides a wealth of information.[11][10]

Principle of Detection:

A change in the local environment of the 2-fluoroinosine upon protein binding will induce a change in the ¹⁹F chemical shift. This can manifest as:

  • Chemical Shift Perturbations (CSPs): The ¹⁹F resonance may shift upfield or downfield upon complex formation, indicating a change in the local electronic environment. The magnitude of the CSP can be correlated with the proximity to the binding interface.

  • Line Broadening: If the binding event induces a change in the dynamics of the RNA on an intermediate timescale, the ¹⁹F NMR signal may broaden. This is often observed for residues at the core of the binding interface.

  • Appearance of New Peaks: If the RNA exists in slow exchange between the free and bound states, separate peaks for each species may be observed.

Experimental Protocol for ¹⁹F NMR Titration:

  • Sample Preparation:

    • Prepare a sample of the ¹⁹F-labeled RNA in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, pH 6.5). The concentration should be in the range of 50-200 µM.

    • Prepare a concentrated stock solution of the purified protein of interest in the same buffer.

  • Acquisition of the Free RNA Spectrum:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the free RNA. This serves as the reference spectrum.

  • Titration with Protein:

    • Add small aliquots of the concentrated protein stock to the RNA sample.

    • After each addition, gently mix and allow the sample to equilibrate.

    • Acquire a ¹⁹F NMR spectrum at each titration point (e.g., RNA:protein molar ratios of 1:0.25, 1:0.5, 1:1, 1:1.5, 1:2).

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Overlay the spectra from the titration series.

    • Analyze the changes in chemical shift and line width for the ¹⁹F resonance.

    • By incorporating 2F-I at different positions along the RNA sequence, one can systematically map the protein binding site.[10]

Data Presentation:

Position of 2F-I¹⁹F Chemical Shift (Free RNA) (ppm)¹⁹F Chemical Shift (Bound RNA) (ppm)Chemical Shift Perturbation (Δδ) (ppm)
G5-50.2-51.5-1.3
G12-50.8-50.9-0.1
G25-49.7-50.0-0.3

This tabular summary allows for a clear visualization of which regions of the RNA are most perturbed upon protein binding.

X-ray Crystallography: High-Resolution Structural Insights

While challenging, obtaining a high-resolution crystal structure of an RNA-protein complex provides the ultimate structural detail. 2-fluoroinosine can be a valuable component in these studies.

  • Minimal Perturbation: The fact that 2'-fluoro modifications generally do not alter the A-form helix of RNA increases the likelihood of obtaining crystals that are representative of the native complex.[4][5]

  • Phasing: The fluorine atom can sometimes be used as an anomalous scatterer to aid in solving the phase problem in X-ray crystallography, although its signal is weaker than heavier halogens.

Crystal structures of duplexes containing 2'-fluoro modifications have revealed that the overall helix geometry is very similar to that of unmodified RNA.[4][5] This provides confidence that structures obtained with 2F-I labeled RNA are biologically relevant.

Thermodynamic and Kinetic Studies

The stability of an RNA-protein complex is a critical parameter. 2-fluoroinosine-modified RNA can be used in techniques like UV-melting and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters.

  • Enhanced Thermal Stability: 2'-fluoro modifications are known to increase the thermal stability of RNA duplexes.[4][6][17] This enhanced stability can be advantageous in biophysical assays, providing a more robust system for studying interactions. The stabilization effect is approximately 1.8°C per modification.[4][17]

  • Probing Stability Changes: By comparing the thermal melting profile of the 2F-I RNA in the free and protein-bound states, one can assess how the protein affects the stability of the RNA structure.

Advantages and Limitations of 2-Fluoroinosine

Advantages:

  • Minimal Structural Perturbation: Preserves the native A-form geometry of RNA.[4][5]

  • High NMR Sensitivity: ¹⁹F is a highly sensitive nucleus for NMR studies.

  • Background-Free Signal: No endogenous fluorine in biological systems provides a clean spectroscopic window.[11]

  • Enhanced RNA Stability: Increases the thermal stability of RNA, which can be beneficial for biophysical studies.[4][6][17]

  • Site-Specific Information: Allows for the precise mapping of interaction surfaces at the nucleotide level.[10]

Limitations:

  • Cost and Availability: The synthesis of 2-fluoroinosine phosphoramidite and triphosphate can be more expensive than their unmodified counterparts.

  • Potential for Altered Interactions: While generally non-perturbing, the electronegativity of fluorine could potentially alter specific hydrogen bonding patterns or electrostatic interactions at the binding interface compared to a native guanosine.

  • NMR Expertise Required: ¹⁹F NMR experiments require specialized equipment and expertise for data acquisition and analysis.

Future Perspectives

The application of 2-fluoroinosine and other fluorinated RNA analogs is a rapidly evolving field. Future developments may include:

  • In-cell NMR: The high sensitivity and background-free nature of ¹⁹F NMR make it an attractive technique for studying RNA-protein interactions directly within the cellular environment.

  • Fragment-Based Drug Discovery: ¹⁹F NMR screening using 2F-I labeled RNA can be a powerful method for identifying small molecule fragments that bind to a target RNA and disrupt protein binding.

  • Multi-Probe Approaches: Combining 2-fluoroinosine with other spectroscopic probes, such as fluorescent analogs like 2-aminopurine, can provide a more comprehensive picture of the structural and dynamic changes that occur during RNP formation.[18]

References

  • Bio-Synthesis. (2020, August 26). 2'-Fluoroinosine, a Replacement for Inosine. [Link]

  • Glen Research. (n.d.). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report 32.13. [Link]

  • National Science Foundation. (n.d.). Sensitive RNA Synthesis Using Fluoride-Cleavable Groups for Linking and Amino Protection. NSF Award Search: Award # 1234567. [Link]

  • Wiley Online Library. (n.d.). Advances in RNA Labeling with Trifluoromethyl Groups. Angewandte Chemie International Edition. [Link]

  • Glen Research. (n.d.). 2'-F-RNA Phosphoramidites. [Link]

  • Huaren Science. (n.d.). 2'-Fluoro Phosphoramidites Amidite Manufacturer. [Link]

  • MDPI. (2025, August 30). The Effect of 2′F-RNA on I-Motif Structure and Stability. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science. [Link]

  • PMC. (2024, February 14). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. [Link]

  • PMC. (n.d.). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. [Link]

  • PMC. (n.d.). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. [Link]

  • PubMed. (2016, June 15). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA | Request PDF. [Link]

  • PMC. (2024, June 24). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. [Link]

  • PMC. (2010, December 22). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. [Link]

  • Oxford Academic. (n.d.). crystal and molecular structure of 2′:-deoxy-2′:-fluoroinosine monohydrate. Nucleic Acids Research. [Link]

  • Sci-Hub. (2008). 19 F NMR Spectroscopy for the Analysis of RNA Secondary Structure Populations. Journal of the American Chemical Society. [Link]

  • Harvard DASH. (n.d.). Publication: Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. [Link]

  • Jena Bioscience. (n.d.). NMR-based RNA structure determination. [Link]

  • Glen Research. (n.d.). 2'-FLUORO-RNA Monomers. Glen Report 17.15. [Link]

  • PMC. (n.d.). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [Link]

  • PMC. (n.d.). The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. [Link]

  • PMC. (n.d.). Translation of 2'-modified mRNA in vitro and in vivo. [Link]

  • Protocols.io. (2023, April 9). In vitro transcription of guide RNAs and 5'-triphosphate removal. [Link]

  • Cytiva. (2024, May 30). In vitro transcription for mRNA synthesis. [Link]

  • Protocols.io. (2022, May 5). In vitro transcription of guide RNAs and 5'-triphosphate removal V.13. [Link]

  • PubMed. (n.d.). 2-Aminopurine Fluorescence as a Probe of Local RNA Structure and Dynamics and Global Folding. [Link]

  • MDPI. (2018, December 5). 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP). [Link]

  • PMC. (n.d.). Interplay between RNA‐protein interactions and RNA structures in gene regulation. [Link]

  • bioRxiv. (2025, August 29). Fluorogenic Covalent Probes for RNA. [Link]

  • MIT Department of Biology. (2018, June 7). Decoding RNA-protein interactions. [Link]

  • Royal Society of Chemistry. (2017, December 21). Far-red fluorescent probes for canonical and non-canonical nucleic acid structures: current progress and future implications. Chemical Society Reviews. [Link]

  • Smith Research Group - University of Wisconsin–Madison. (n.d.). RNA-protein-interactions. [Link]

  • MDPI. (2021, October 28). RNA Binding Proteins as Pioneer Determinants of Infection: Protective, Proviral, or Both?. [Link]

  • ResearchGate. (2025, October 13). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Incorporation of 2-Fluoro-Inosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of 2-Fluoro-Inosine in RNA Therapeutics and Research The landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-Fluoro-Inosine in RNA Therapeutics and Research

The landscape of RNA-based therapeutics and diagnostics is rapidly evolving, driven by the need for enhanced stability, target affinity, and tailored functionality of RNA molecules. Chemical modifications are at the forefront of this innovation, and among them, the 2'-fluoro substitution of nucleosides stands out as a particularly powerful tool. This application note provides a comprehensive guide to the enzymatic incorporation of 2-fluoro-inosine triphosphate (2-F-ITP) into RNA transcripts.

Inosine, a naturally occurring purine nucleoside, is a key player in RNA biology, most notably for its ability to form wobble base pairs with adenosine (A), cytosine (C), and uridine (U). This promiscuous base-pairing is critical for the degeneracy of the genetic code and has been harnessed in molecular biology for the design of degenerate primers and probes. The introduction of a fluorine atom at the 2' position of the ribose sugar of inosine confers significant advantages. The high electronegativity of the fluorine atom locks the sugar pucker into a C3'-endo conformation, characteristic of A-form RNA helices.[1][2] This pre-organization of the sugar moiety leads to a significant increase in the thermal stability of RNA duplexes, with an observed increase in melting temperature (Tm) of approximately 1-2°C per substitution.[3][4]

Furthermore, the 2'-fluoro modification provides substantial resistance to nuclease degradation, a critical feature for the in vivo application of RNA therapeutics such as siRNAs, aptamers, and mRNA vaccines.[5][6] While direct enzymatic incorporation data for 2-F-ITP is not as extensively documented as for its pyrimidine counterparts, the broad substrate tolerance of bacteriophage RNA polymerases, particularly engineered variants of T7 RNA polymerase, allows for the efficient synthesis of 2-F-I-containing RNA.[7][8][9]

This guide will provide detailed protocols for the in vitro transcription of RNA containing 2-fluoro-inosine, discuss the properties of the resulting modified RNA, and explore its potential applications.

I. Core Principles of Enzymatic Incorporation of 2-F-ITP

The enzymatic synthesis of RNA containing 2-fluoro-inosine is achieved through in vitro transcription, a process that utilizes a DNA template, an RNA polymerase, and a mixture of nucleotide triphosphates (NTPs). The key to successful incorporation of 2-F-ITP lies in the selection of an appropriate RNA polymerase and the optimization of reaction conditions.

Enzyme Selection: T7 RNA Polymerase and its Mutants

Wild-type T7 RNA polymerase, a DNA-dependent RNA polymerase, is a workhorse in molecular biology for in vitro RNA synthesis.[10] However, its efficiency can be suboptimal for incorporating modified nucleotides. To overcome this, engineered variants of T7 RNA polymerase have been developed with enhanced promiscuity for non-canonical NTPs.

  • T7 RNA Polymerase (Wild-Type): Can incorporate 2'-fluoro-modified NTPs, but may exhibit lower efficiency and a higher rate of premature termination, especially for long transcripts.[11]

  • T7 RNA Polymerase (Y639F Mutant): This single-point mutation significantly reduces the enzyme's discrimination against 2'-substituted NTPs, making it a preferred choice for synthesizing 2'-fluoro-modified RNA.[8][9]

  • T7 RNA Polymerase (Y639F/H784A Double Mutant): This double mutant exhibits even broader substrate compatibility, including for bulkier 2'-substituents, and can further enhance the incorporation of 2'-fluoro-NTPs.[8]

Alternative Enzyme: Syn5 RNA Polymerase

The RNA polymerase from the marine cyanophage Syn5 has been shown to have an intrinsically low discrimination against 2'-fluoro-dNTPs, presenting a viable alternative to engineered T7 RNA polymerases.[9] A Y564F mutant of Syn5 RNA polymerase further enhances this capability.[9]

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the enzymatic incorporation of 2-F-ITP into RNA transcripts using in vitro transcription with a mutant T7 RNA polymerase.

Protocol 1: In Vitro Transcription of 2-F-I-Containing RNA

This protocol is designed for a standard 20 µL transcription reaction. For larger scale synthesis, the reaction components can be scaled up proportionally.

Materials:

  • Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • ATP, CTP, UTP solution (10 mM each)

  • GTP solution (10 mM)

  • 2-Fluoro-Inosine Triphosphate (2-F-ITP) solution (10 mM)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (Y639F mutant) (50 U/µL)

Procedure:

  • Reaction Setup: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

ReagentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
5x Transcription Buffer41x
ATP, CTP, UTP (10 mM each)21 mM each
GTP (10 mM)21 mM
2-F-ITP (10 mM)21 mM
DNA Template (0.5 µg/µL)125 ng/µL
RNase Inhibitor (40 U/µL)0.51 U/µL
T7 RNA Polymerase (Y639F)12.5 U/µL
Total Volume 20
Note on NTP Concentrations: The ratio of 2-F-ITP to GTP can be varied depending on the desired level of incorporation. For complete substitution of guanosine with 2-fluoro-inosine, omit GTP from the reaction. However, complete substitution may reduce transcription efficiency. It is recommended to empirically determine the optimal ratio for your specific application.
  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I (2 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the transcribed RNA using a spin column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.[12]

Workflow for In Vitro Transcription of 2-F-I-Containing RNA

workflow cluster_prep Reaction Preparation cluster_reaction Transcription Reaction cluster_cleanup Post-Transcription Cleanup Template DNA Template (with T7 Promoter) Incubation Incubate at 37°C (2-4 hours) Template->Incubation NTPs NTP Mix (ATP, CTP, UTP, GTP, 2-F-ITP) NTPs->Incubation Buffer 5x Transcription Buffer Buffer->Incubation Enzyme T7 RNA Polymerase (Y639F) Enzyme->Incubation RNaseInhibitor RNase Inhibitor RNaseInhibitor->Incubation DNase DNase I Treatment (Optional) Incubation->DNase Purification RNA Purification (Spin Column or Precipitation) DNase->Purification FinalProduct Purified 2-F-I Containing RNA Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of 2-F-I-containing RNA.

III. Characterization of 2-F-I-Containing RNA

After synthesis and purification, it is crucial to characterize the RNA product to confirm its integrity, purity, and the incorporation of 2-fluoro-inosine.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is used to assess the size and purity of the transcribed RNA.

Materials:

  • Purified 2-F-I-containing RNA

  • 2x RNA Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue)

  • Denaturing polyacrylamide gel (6-15%, with 7 M urea)

  • 1x TBE buffer (Tris-borate-EDTA)

  • RNA size markers

Procedure:

  • Sample Preparation: Mix 2-5 µL of the purified RNA with an equal volume of 2x RNA Loading Dye.

  • Denaturation: Heat the mixture at 90-95°C for 3-5 minutes, then immediately place on ice.

  • Gel Electrophoresis: Load the denatured samples and RNA size markers onto the denaturing polyacrylamide gel. Run the gel in 1x TBE buffer at a constant power until the desired separation is achieved.

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the RNA band under UV light. A single, sharp band at the expected size indicates a successful transcription of a pure, full-length product.

Advanced Characterization Techniques

For more in-depth analysis, the following techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the RNA.

  • Mass Spectrometry (MS): Confirms the exact mass of the RNA transcript, thereby verifying the incorporation of the 2-fluoro-inosine modifications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used as a direct probe to study the local environment and conformational dynamics of the incorporated 2-fluoro-inosine residues.[13]

IV. Properties and Applications of 2-F-I-Containing RNA

The incorporation of 2-fluoro-inosine into RNA imparts several beneficial properties, expanding its utility in various research and therapeutic applications.

PropertyEffect of 2-Fluoro-Inosine IncorporationScientific Rationale
Thermal Stability Increased (Higher Tm)The C3'-endo sugar pucker pre-organizes the RNA into an A-form helix, enhancing base stacking and hydrogen bonding interactions.[1][2][4]
Nuclease Resistance EnhancedThe 2'-fluoro group sterically hinders the approach of nucleases that recognize the 2'-hydroxyl group for cleavage.[5][6]
Base Pairing Wobble pairing with A, C, and UInosine's ability to form non-canonical base pairs is retained, allowing for applications requiring degenerate base recognition.
Immunogenicity Potentially altered2'-modifications can modulate the interaction of RNA with pattern recognition receptors (PRRs), potentially reducing unwanted immune responses.[14][15]
Potential Applications:
  • RNA Interference (RNAi): siRNAs containing 2-F-I can exhibit increased stability in biological fluids and enhanced silencing activity.[1][6]

  • Aptamer Development: The increased nuclease resistance and structural stability of 2-F-I-containing RNA makes it an attractive candidate for the selection of highly stable aptamers for diagnostic and therapeutic purposes.[1][5]

  • Ribozyme Engineering: The enhanced stability can contribute to the development of more robust catalytic RNAs.

  • Therapeutic mRNA: The incorporation of 2-F-I could potentially increase the in vivo half-life and translational efficiency of mRNA-based therapeutics.

V. Troubleshooting

ProblemPossible CauseSuggested Solution
Low RNA Yield - Suboptimal NTP concentrations- Inactive enzyme- Poor quality DNA template- Presence of RNase contamination- Titrate the concentration of 2-F-ITP and GTP.- Use a fresh aliquot of enzyme.- Purify the DNA template and verify its concentration and integrity.- Use nuclease-free reagents and barrier tips.
Incomplete or Truncated Transcripts - High concentration of 2-F-ITP- Short incubation time- Template-specific pausing of the polymerase- Decrease the ratio of 2-F-ITP to GTP.- Increase the incubation time.- Try a different RNA polymerase (e.g., Syn5) or a different mutant of T7 RNA polymerase.
Smear on Gel - RNA degradation- Multiple transcript sizes- Ensure a sterile, RNase-free work environment.- Optimize the transcription reaction to produce a single, full-length product.

VI. Concluding Remarks

The enzymatic incorporation of 2-fluoro-inosine triphosphate represents a valuable strategy for the production of modified RNA with enhanced stability and functionality. By leveraging engineered RNA polymerases and optimized in vitro transcription protocols, researchers can generate 2-F-I-containing RNA for a wide array of applications, from fundamental studies of RNA structure and function to the development of next-generation RNA-based therapeutics. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of these promising modified nucleic acids.

References

  • Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. (n.d.). MDPI. Retrieved from [Link]

  • Glen Report 17.15 - 2'-FLUORO-RNA Monomers. (n.d.). Glen Research. Retrieved from [Link]

  • Aurup, H., Williams, D. M., & Eckstein, F. (1992). 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase. Biochemistry, 31(40), 9636–9641. [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. (n.d.). MDPI. Retrieved from [Link]

  • Kim, Y. K., et al. (2016). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Nucleic Acid Therapeutics, 26(3), 173-182. [Link]

  • Muttin, F., et al. (2014). Synthesis and application of 2′-fluoro substituted cap analogs. Bioorganic & Medicinal Chemistry Letters, 24(17), 4238-4241. [Link]

  • Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. (n.d.). ResearchGate. Retrieved from [Link]

  • Cui, J., et al. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research, 43(10), e65. [Link]

  • 2' Fluoro RNA Modification. (n.d.). Bio-Synthesis Inc.. Retrieved from [Link]

  • 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. (2016). PubMed. Retrieved from [Link]

  • Prakash, T. P., et al. (2005). Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. Nucleic Acids Symposium Series, 49(1), 1-2. [Link]

  • T7 RNA Polymerase. (n.d.). Novoprotein. Retrieved from [Link]

  • Translation of 2'-modified mRNA in vitro and in vivo. (1994). PubMed Central. Retrieved from [Link]

  • Enzymatic rna synthesis. (2020). Google Patents.
  • Watts, J. K., et al. (2012). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. ACS Chemical Biology, 7(11), 1786–1789. [Link]

  • Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. (2024). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro transcription of guide RNAs and 5'-triphosphate removal. (2023). Protocols.io. Retrieved from [Link]

  • In vitro transcription for mRNA synthesis. (2024). Cytiva. Retrieved from [Link]

  • 2'-Fluoroinosine, a Replacement for Inosine. (2020). Bio-Synthesis Inc.. Retrieved from [Link]

Sources

Application

in vitro transcription assays with 2-fluoroinosine nucleotides

Title: In Vitro Transcription with 2-Fluoroinosine Nucleotides: A Guide to Synthesis, Purification, and Analysis Authored by: Gemini, Senior Application Scientist Introduction: Expanding the RNA Toolkit with 2-Fluoroinos...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Transcription with 2-Fluoroinosine Nucleotides: A Guide to Synthesis, Purification, and Analysis

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the RNA Toolkit with 2-Fluoroinosine

In vitro transcription (IVT) is a cornerstone of molecular biology, enabling the template-directed synthesis of RNA for a vast array of applications, from mRNA vaccine production to the generation of functional RNAs like aptamers and ribozymes.[1] The power of IVT is significantly enhanced by the ability to incorporate chemically modified nucleotides, which can bestow novel properties upon the resulting RNA molecules.[2][3] These modifications can increase nuclease resistance, enhance thermal stability, and modulate biological activity.[4]

Among the most impactful modifications is the substitution of the 2'-hydroxyl group with a 2'-fluoro (2'-F) moiety. This seemingly minor change has profound effects: it locks the ribose sugar into a C3'-endo conformation, characteristic of A-form RNA helices, which often leads to increased duplex stability and significantly improved resistance to nuclease degradation.[5][6]

This guide focuses on the use of a specialized analog: 2-fluoroinosine triphosphate (2-F-ITP) . Inosine is a naturally occurring purine nucleoside that can form wobble base pairs with adenosine, cytidine, and uridine, making it a valuable tool for introducing controlled ambiguity in probes and primers. By combining the properties of inosine with a 2'-fluoro modification, 2-fluoroinosine offers a unique way to generate highly stable RNA with programmed degenerate positions.[7]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate 2-F-ITP into RNA transcripts. We will delve into the core principles of enzymatic incorporation, provide detailed, field-proven protocols for synthesis and purification, and offer robust troubleshooting advice to ensure experimental success.

Core Principles and Strategic Considerations

The Mechanism of 2'-Fluoro Nucleotide Incorporation

Bacteriophage RNA polymerases, such as T7, are the workhorses of IVT. While highly efficient with canonical NTPs, their fidelity and processivity can be challenged by modified substrates. The polymerase's active site must accommodate the altered sugar pucker and the electronegativity of the fluorine atom.

Standard wild-type T7 RNA polymerase exhibits significant discrimination against 2'-modified NTPs. Therefore, successful and efficient incorporation of 2-F-ITP necessitates the use of engineered polymerases. The most widely used is the T7 RNA polymerase Y639F mutant , which contains a phenylalanine substitution for tyrosine at position 639.[8] This mutation reduces the steric hindrance in the active site, thereby lowering the discrimination against nucleotides with 2'-substituents.[8] Alternatively, other polymerases like the one from the marine cyanophage Syn5 have been shown to have an intrinsically lower discrimination against 2'-fluoro nucleotides and can be a powerful alternative.[9][10]

Expected Impact of 2-Fluoroinosine on RNA Properties

Incorporating 2-F-I into an RNA transcript is predicted to confer several key advantages:

  • Enhanced Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by many common endonucleases, significantly increasing the RNA's half-life in biological fluids.[11][12]

  • Increased Thermal Stability: The C3'-endo sugar pucker pre-organizes the RNA strand for an A-form helix, which typically increases the melting temperature (Tm) of RNA duplexes.[5][13]

  • Modulated Base Pairing: As an inosine analog, 2-F-I will retain the ability to form wobble pairs with multiple bases, which can be leveraged in applications requiring degenerate probes or aptamer libraries with built-in diversity.

Critical Parameters for Experimental Optimization

The protocol provided in this guide is a robust starting point. However, for novel templates or when aiming for very high incorporation efficiency, optimization may be required.

  • Enzyme Selection: Use a polymerase specifically designed for modified nucleotides (e.g., T7 RNAP Y639F mutant).

  • Magnesium vs. Manganese: While magnesium is the standard cofactor, some studies show that manganese ions can further decrease substrate discrimination for certain polymerases, potentially increasing the incorporation of 2'-F nucleotides.[8] This should be tested empirically, as manganese can also reduce polymerase fidelity.

  • NTP Concentrations: The ratio of 2-F-ITP to its corresponding natural nucleotide (GTP, if used as a replacement) and to other NTPs can be adjusted. A full substitution is possible but may reduce overall yield. Titrating the concentration of 2-F-ITP is recommended to find the optimal balance between incorporation efficiency and transcript yield.[14]

Experimental Workflow and Protocols

The overall workflow for generating 2-F-I-containing RNA is a multi-step process that demands precision and an RNase-free environment.

G cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: RNA Synthesis cluster_2 Phase 3: Purification & Analysis TemplatePrep DNA Template Generation (PCR or Plasmid Linearization) TemplatePurify Template Purification (Column or Precipitation) TemplatePrep->TemplatePurify TemplateQC Template Quality Control (Gel & Spectrometry) TemplatePurify->TemplateQC IVT_Setup IVT Reaction Assembly (Enzyme, Buffers, NTPs, 2-F-ITP) TemplateQC->IVT_Setup IVT_Incubate Incubation (e.g., 37°C, 2-4 hours) IVT_Setup->IVT_Incubate DNase_Treat DNase I Treatment (Template Removal) IVT_Incubate->DNase_Treat RNA_Purify RNA Purification (Spin Column) DNase_Treat->RNA_Purify RNA_QC RNA Quality Control (Yield & Integrity Analysis) RNA_Purify->RNA_QC RNA_Store Storage (-80°C) RNA_QC->RNA_Store

Caption: Workflow for 2-F-I RNA Synthesis.

Protocol 1: DNA Template Preparation

A high-quality, linear DNA template is essential for efficient transcription.[15] The template must contain a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.

Steps:

  • Linearization of Plasmid DNA:

    • Digest 10-20 µg of plasmid DNA with a restriction enzyme that produces blunt or 5' overhangs downstream of the insert. 3' overhangs can lead to undesired template-independent transcription.[16]

    • Confirm complete linearization by running a small aliquot on a 1% agarose gel alongside the uncut plasmid.

    • Purify the linearized template using a PCR clean-up kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Generation of PCR Template:

    • Design a forward primer that includes the full T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the start of your RNA sequence.

    • Design a reverse primer corresponding to the end of the desired RNA sequence.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR product using a PCR clean-up kit to remove primers and dNTPs.

  • Quantification:

    • Determine the concentration of the purified linear DNA template using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

Protocol 2: In Vitro Transcription with 2-F-ITP

Work in an RNase-free environment. Use certified RNase-free tubes, tips, and reagents.[17]

Reaction Setup:

  • Thaw all components on ice. Keep the RNA polymerase at -20°C until immediately before use.

  • In a sterile, RNase-free microcentrifuge tube, assemble the reaction components on ice in the order listed in the table below.

  • Gently mix by pipetting. Avoid vortexing.

  • Incubate the reaction at 37°C for 2-4 hours. For some GC-rich templates, lowering the temperature to 30°C may reduce premature termination.[16][18]

  • (Optional) A white precipitate of magnesium pyrophosphate may form during the reaction; this is normal and does not inhibit transcription.[19] It can be pelleted by brief centrifugation before purification.

ComponentFinal ConcentrationVolume (for 20 µL rxn)Causality and Notes
Nuclease-Free WaterTo 20 µL
5X Transcription Buffer1X4 µLProvides optimal pH, salts (Tris-HCl, MgCl₂), and a reducing agent (DTT).
rATP (100 mM)4 mM0.8 µLBuilding block for RNA synthesis.
rCTP (100 mM)4 mM0.8 µLBuilding block for RNA synthesis.
rUTP (100 mM)4 mM0.8 µLBuilding block for RNA synthesis.
rGTP (100 mM)1-3 mM0.2-0.6 µLAdjust concentration based on 2-F-ITP ratio.
2-F-ITP (100 mM) 1-3 mM 0.2-0.6 µL The modified nucleotide. Titrate ratio with rGTP for optimal incorporation vs. yield.
Linear DNA Template0.5-1 µgX µLProvides the sequence to be transcribed.
RNase Inhibitor2 U/µL1 µLProtects the synthesized RNA from degradation by contaminating RNases.
T7 RNA Polymerase (mutant)2.5 U/µL1 µLCatalyzes the polymerization of NTPs into RNA. Use a mutant like Y639F.

Note: The total concentration of rGTP + 2-F-ITP should ideally match the concentration of the other NTPs (e.g., 4 mM). Start with a 1:1 molar ratio and optimize as needed.

Protocol 3: Purification of 2-F-I-Containing RNA

Purification is critical to remove the DNA template, polymerase, and unincorporated NTPs, which can interfere with downstream applications and accurate quantification.[20][21]

Steps (using a spin column):

  • Following the IVT reaction, add 1 µL of RNase-free DNase I to the 20 µL reaction mixture. Incubate at 37°C for 15 minutes to digest the DNA template.

  • Proceed with RNA purification using a dedicated RNA clean-up spin column kit (e.g., Monarch® RNA Cleanup Kit or similar).

  • Follow the manufacturer's protocol, which typically involves:

    • Adding a binding buffer (often containing guanidine thiocyanate) to the reaction mix.[20]

    • Passing the mixture through a silica membrane spin column to which the RNA binds.

    • Washing the column with provided wash buffers to remove proteins, salts, and NTPs.

    • Eluting the pure RNA in a small volume (20-50 µL) of nuclease-free water.

  • Store the purified RNA at -80°C for long-term stability.

Protocol 4: Quality Control
  • Yield Assessment: Quantify the RNA concentration using a spectrophotometer. Note that unincorporated modified nucleotides can inflate readings if not properly removed.

  • Integrity Analysis:

    • Mix 200-500 ng of the purified RNA with an equal volume of 2X denaturing RNA loading buffer (containing formamide).

    • Denature at 70°C for 10 minutes, then immediately place on ice.

    • Run the sample on a denaturing polyacrylamide/urea gel (Urea-PAGE) or a denaturing agarose gel.[22]

    • Visualize the RNA using a fluorescent dye like SYBR Gold. A sharp, single band at the expected size indicates a successful transcription of full-length product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No RNA Yield 1. Inactive polymerase. 2. Poor quality or impure DNA template.[16] 3. RNase contamination.[17] 4. High concentration of 2-F-ITP is inhibitory.1. Test polymerase with a positive control template and canonical NTPs. 2. Re-purify the DNA template. Ensure A260/280 is ~1.8. 3. Use fresh, certified RNase-free reagents and dedicated equipment. Add RNase inhibitor. 4. Reduce the concentration of 2-F-ITP or adjust the ratio relative to rGTP.
Smear on Gel 1. RNase degradation. 2. Premature termination of transcription.1. Follow strict RNase-free technique.[17] 2. Lower the reaction temperature to 30°C. Increase the concentration of the limiting NTP.[18]
Transcript is Longer than Expected 1. Template DNA was not fully linearized.[16] 2. Polymerase has terminal transferase activity or is reading through the run-off end.1. Confirm complete linearization on an agarose gel before IVT. 2. This is a known property of some polymerases. If precise length is critical, consider including a self-cleaving ribozyme sequence in the template.
Low Incorporation of 2-F-ITP 1. Wild-type polymerase was used. 2. Sub-optimal reaction conditions.1. Ensure you are using a mutant T7 RNAP (e.g., Y639F) or another suitable polymerase like Syn5.[8] 2. Experimentally test the addition of Mn²⁺ (1-2 mM) in place of or in addition to Mg²⁺. Optimize the NTP and 2-F-ITP concentrations.

Visualization of 2-Fluoroinosine Incorporation

The diagram below illustrates the catalytic action of T7 RNA Polymerase as it incorporates a 2-fluoroinosine triphosphate into a nascent RNA strand, using a DNA template as a guide.

G cluster_0 T7 RNA Polymerase Complex cluster_1 Active Site T7 T7 RNAP (Y639F Mutant) Incoming_NTP 2-F-ITP DNA_Template DNA Template Strand 3'-...G C T A...-5' RNA_Strand Nascent RNA Strand 5'-...C G A-OH...-3' Incoming_NTP->RNA_Strand Incorporation (Phosphodiester Bond Formation)

Caption: Incorporation of 2-F-ITP by T7 RNA Polymerase.

References

  • Kowalska, J., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]

  • Jager, S., & Giegé, R. (2014). In vitro Transcription (IVT) and tRNA Binding Assay. Bio-protocol. [Link]

  • Melton, D. A., et al. (1984). Labeling and Purification of RNA Synthesized by In Vitro Transcription. In Methods in Molecular Biology. [Link]

  • Sigel, R. K., et al. (2004). In vitro Transcription and Purification of RNAs of Different Size. CHIMIA. [Link]

  • Kim, H., & Tinoco, I. (2018). Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. Methods in Molecular Biology. [Link]

  • Zhu, B., et al. (2015). Synthesis of 2'-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research. [Link]

  • American Chemical Society. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]

  • American Chemical Society. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP | ACS Omega. [Link]

  • Glen Research. (n.d.). 2'-FLUORO-RNA Monomers. Glen Report 17.15. [Link]

  • Yang, Y. I., & Ma, Y. (2016). In vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments. [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – LNA VS 2'-F-RNA. Glen Report 21.18. [Link]

  • Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of substrate activity of 15 modified nucleotide triphosphates. Organic & Biomolecular Chemistry. [Link]

  • Scaringe, S. A., & Breaker, R. R. (2009). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. Methods in Enzymology. [Link]

  • Bio-Synthesis Inc. (2020). 2'-Fluoroinosine, a Replacement for Inosine. [Link]

  • Gruenke, P. R., et al. (2021). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. RNA. [Link]

  • Joyce, G. F., & Szostak, J. W. (2014). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Ma, J., et al. (2023). Quantitative real-time in vitro transcription assay (QRIVTA) for transcriptional regulation studies. Protein & Cell. [Link]

  • Aurup, H., et al. (1994). Translation of 2'-modified mRNA in vitro and in vivo. Nucleic Acids Research. [Link]

  • ZAGENO. (2020). In Vitro Transcription Troubleshooting. [Link]

  • Bitesize Bio. (2021). Top Tips for Troubleshooting In Vitro Transcription. [Link]

  • Wang, Y., et al. (2024). Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science. [Link]

  • Harvard University. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. [Link]

  • Promega Connections. (2023). Modified Nucleotides in IVT: Small Changes, Big Impact. [Link]

  • Engels, J. W., & Parsch, J. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. In Fluorine in Medicinal Chemistry and Chemical Biology. [Link]

  • Sousa, R., & Padilla, R. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research. [Link]

  • Egli, M., et al. (2011). Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. ACS Chemical Biology. [Link]

Sources

Method

application of 2-F-inosine in aptamer development and SELEX

Application Note: Strategic Utilization of Fluorinated Inosine Derivatives (2-F-Inosine & 2'-F-Inosine) in SELEX and Aptamer Functionalization Executive Summary The translation of aptamers from in vitro discovery to clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Fluorinated Inosine Derivatives (2-F-Inosine & 2'-F-Inosine) in SELEX and Aptamer Functionalization

Executive Summary

The translation of aptamers from in vitro discovery to clinical therapeutics is frequently bottlenecked by two factors: rapid in vivo degradation by nucleases and the lack of diverse chemical functionalities for target crosslinking or payload conjugation. Fluorinated inosine analogs provide an elegant, dual-pronged solution to these challenges.

This technical guide distinguishes and details the synergistic applications of two specific fluorinated inosine variants in Systematic Evolution of Ligands by EXponential enrichment (SELEX):

  • 2'-Fluoro-inosine (2'-F-I) : A sugar-modified nucleotide that confers robust RNase resistance and acts as a universal base during SELEX amplification.

  • 2-Fluoro-inosine (2-F-I) : A base-modified "convertible nucleoside" utilized for post-SELEX functionalization via nucleophilic aromatic substitution (SNAr), enabling site-specific conjugation at the minor groove without disrupting target affinity.

Mechanistic Insights: The Causality Behind Experimental Choices

2'-Fluoro-Inosine: Driving Library Stability and Universal Pairing

Substituting the 2'-OH of the ribose ring with a highly electronegative fluorine atom forces the sugar into a C3'-endo (A-form) conformation. When integrated into an aptamer sequence, 2'-F-RNA residues progressively increase the thermal stability of duplex structures (adding approximately +2°C per residue) while conferring near-complete resistance to RNase A[1].

During SELEX, 2'-F-Inosine serves as a universal base. Because inosine lacks the exocyclic amine of guanosine, it can form stable wobble base pairs with multiple canonical bases (I:C > I:A > I:U)[2]. Incorporating 2'-F-ITP during the enzymatic amplification steps of SELEX expands the structural diversity of the library, allowing the aptamer to sample a broader sequence space while remaining nuclease-resistant.

2-Fluoro-Inosine: The "Convertible Nucleoside" for Post-SELEX Modification

Directly incorporating bulky functional groups (e.g., fluorophores, therapeutic peptides, or thioalkyl tethers) during SELEX often disrupts polymerase efficiency and target binding. The use of 2-F-inosine bypasses this limitation through the "convertible nucleoside approach"[3].

The fluorine atom at the C2 position of the purine ring is highly electrophilic. When an aptamer containing 2-F-inosine is synthesized, this site acts as a reactive handle. Post-synthesis, the aptamer is treated with primary amines or thiols. The fluorine acts as an excellent leaving group in an SNAr reaction, converting the 2-F-inosine into an N2-functionalized guanosine analog[4]. Crucially, because the N2 position projects directly into the minor groove of the nucleic acid helix, these bulky modifications do not distort Watson-Crick base pairing, thereby preserving the aptamer's 3D fold and target affinity[4].

Visualizing the Workflows

G Lib Random ssDNA/RNA Library (Includes 2'-F-Inosine) Target Target Incubation (Proteins/Cells) Lib->Target Partition Partitioning (Wash unbound) Target->Partition Amplify Amplification (Mutant T7 RNAP) Partition->Amplify Amplify->Lib Next Round Enrich Enriched Aptamer Pool Amplify->Enrich Round 10+ PostMod Post-SELEX Modification (2-F-Inosine SNAr) Enrich->PostMod

Fig 1: SELEX workflow integrating 2'-F-Inosine for stability and 2-F-Inosine for functionalization.

G Precursor 2-F-Inosine Aptamer (Highly Reactive C2) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophile Primary Amine / Thiol (e.g., Fluorophore, Tether) Nucleophile->Intermediate Product N2-Functionalized Guanosine (Minor Groove Projection) Intermediate->Product -HF

Fig 2: Nucleophilic aromatic substitution (SNAr) mechanism of 2-F-Inosine with primary amines.

Experimental Protocols

Protocol 1: Post-SELEX Functionalization via 2-F-Inosine SNAr

This protocol details the conversion of a 2-F-inosine-containing aptamer into an N2-thioalkyl-tethered aptamer for downstream protein conjugation.

Step-by-Step Methodology:

  • Oligonucleotide Synthesis : Synthesize the enriched aptamer sequence using standard solid-phase phosphoramidite chemistry. At the desired modification site, incorporate the O6-protected-2-fluoro-inosine phosphoramidite.

  • Mild Cleavage : Cleave the oligonucleotide from the solid support using anhydrous 10% DBU in acetonitrile for 12 hours. Causality: Standard aqueous ammonia deprotection will prematurely hydrolyze the 2-fluoro group into a 2-hydroxy group (yielding xanthosine). Anhydrous conditions preserve the reactive fluorine.

  • Nucleophilic Displacement :

    • Lyophilize the aptamer and resuspend to 100 µM in anhydrous DMSO.

    • Add a 50-fold molar excess of 3-aminopropyl-tert-butyl disulfide and 10% (v/v) triethylamine (TEA).

    • Incubate at 60°C for 16 hours. Causality: Heat is required to overcome the activation energy of the Meisenheimer intermediate complex.

  • Purification : Quench the reaction with 0.1 M TEAA buffer (pH 7.0) and purify via Reverse-Phase HPLC.

Validation Checkpoint (Self-Validating System): Analyze the purified fraction via ESI-MS. A successful displacement of fluorine (-19 Da) by the thioalkyl amine (+179 Da) will result in a net mass shift of +160 Da. The complete absence of the precursor mass confirms 100% conversion efficiency.

Protocol 2: Enzymatic Incorporation of 2'-F-ITP in SELEX

Step-by-Step Methodology:

  • Transcription Setup : In a 20 µL reaction volume, combine 1 µg of dsDNA template, 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, and 2 mM spermidine.

  • Nucleotide Mix : Add 2 mM each of 2'-F-CTP, 2'-F-UTP, 2'-F-ITP, and standard ATP/GTP.

  • Polymerase Addition : Add 50 units of mutant T7 RNA polymerase (Y639F/H784A). Causality: Wild-type T7 RNAP sterically clashes with 2'-bulky modifications. The Y639F mutation opens the active site to accept 2'-fluoro analogs.

  • Incubation & Digestion : Incubate at 37°C for 4 hours. Add 2 units of RNase-free DNase I for 15 minutes to remove the DNA template.

Validation Checkpoint (Self-Validating System): Subject the transcript to an RNase A challenge (1 µg/mL at 37°C for 30 minutes) followed by denaturing PAGE. A single, intact band confirms successful 2'-F-I incorporation, whereas un-modified RNA will be completely degraded into undetectable fragments.

Data Presentation

Table 1: Structural and Kinetic Comparison of Inosine Modifications

Modification TypeChemical TargetPrimary Function in SELEXStructural ImpactNuclease Resistance
2'-F-Inosine Ribose Sugar (2'-OH → 2'-F)Universal base pairing, library amplificationLocks C3'-endo (A-form RNA helix)Extremely High (RNase A resistant)
2-F-Inosine Purine Base (C2-NH₂ → C2-F)Post-SELEX chemical functionalizationProjects modifications into the minor grooveLow (Requires backbone modifications)

Table 2: SNAr Conversion Efficiencies of 2-F-Inosine with Various Nucleophiles [3][4]

Nucleophile / AmineConjugation TargetReaction TempYield (%)Application
3-Aminopropyl-tBu-disulfideProtein Crosslinking60°C81–92%Stabilized aptamer-agonist complexes
Amino-FluorophoresOptical Detection55°C>85%Fluorescence "Turn-On" sensors
DimethylamineStructural Probing40°C>95%RNA folding analysis

References

  • Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites Glen Research URL: [Link]

  • Chemical Synthesis of Modified RNA ResearchGate (Micura Group) URL:[Link]

  • 2'-F-G-CE Phosphoramidite - Structural Impact of 2'-Deoxy-2'-fluoro-nucleosides Glen Research URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency and Ensuring Product Integrity with 2-Fluoroinosine Phosphoramidite

Welcome to the technical support guide for 2-fluoroinosine (2F-I) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 2F-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-fluoroinosine (2F-I) phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 2F-I in their oligonucleotide synthesis. The incorporation of 2F-I can significantly enhance the thermal stability of duplexes, making it a valuable modification for therapeutic and diagnostic applications.[1][2] However, its unique chemical nature presents specific challenges during synthesis and deprotection.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your protocols, and ensure the highest possible yield and purity of your final product.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common initial queries regarding the use of 2-fluoroinosine phosphoramidite.

Q1: What is the primary advantage of incorporating 2-fluoroinosine into an oligonucleotide?

The primary advantage is the significant enhancement of thermal stability (T_m) in duplexes formed with complementary strands. The highly electronegative fluorine atom at the 2'-position preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form helix.[3] This conformational rigidity strengthens base stacking and hydrogen bonding interactions.[2] Studies have shown that substituting 2'-hydroxyl groups with 2'-fluoro groups can increase the T_m by approximately 1.8°C per modification when hybridized to an RNA target.[2][3] This makes 2F-I an excellent replacement for inosine where higher binding affinity is required.[1]

Q2: What is a reliable starting point for the coupling time of 2-fluoroinosine phosphoramidite?

A standard coupling time of 3 minutes is a robust starting point for most sequences.[4] However, it's critical to understand that this is a baseline. Like many modified phosphoramidites, 2F-I can be subject to steric hindrance, and optimal coupling may require longer times, especially in challenging sequence contexts.[5] Monitoring the trityl yield after the 2F-I coupling step is essential to determine if this initial time is sufficient for your specific conditions.

Q3: Which activator should I use for 2-fluoroinosine phosphoramidite?

The choice of activator directly impacts coupling kinetics and efficiency. While standard activators can be effective, more potent activators are often recommended to overcome the potential steric hindrance of modified phosphoramidites.

ActivatorTypical pKaRecommended ConcentrationNotes
1H-Tetrazole 4.90.45 MThe historical standard; may require longer coupling times for modified amidites.[6][7]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MMore acidic than tetrazole, providing faster coupling kinetics. A very common and reliable choice for RNA and modified monomers.[7][8]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MLess acidic but highly effective and very soluble in acetonitrile. An excellent, non-explosive alternative to tetrazole.[5][6]
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.33 MMore acidic than ETT, often recommended for particularly sterically hindered monomers.[6][8]

For routine synthesis, ETT or DCI are highly recommended for achieving consistently high coupling efficiencies with 2-fluoroinosine phosphoramidite.

Q4: Are there any critical considerations for the deprotection of oligonucleotides containing 2-fluoroinosine?

Yes, this is arguably the most critical step for ensuring the integrity of your final product. The 2-fluoro group on the hypoxanthine base is susceptible to nucleophilic substitution by ammonia, especially at elevated temperatures. This reaction converts 2-fluoroinosine into a 2-aminoinosine derivative, which is structurally analogous to guanosine.[9] This can lead to a final product with an unintended G-modification.

Therefore, standard high-heat deprotection protocols (e.g., concentrated ammonia at 55-65°C) should be avoided. A mild deprotection strategy using concentrated ammonia at room temperature is strongly recommended.[9] Similarly, deprotection with AMA (ammonium hydroxide/methylamine) should be performed without heating.[4]

Section 2: Troubleshooting Guide: Low Coupling Efficiency
Symptom: "My trityl monitor shows a significant drop in signal after the 2F-I coupling step, indicating poor coupling efficiency. What are the likely causes and how do I resolve this?"

A drop in the trityl signal is a direct indication that the previous coupling step was incomplete.[8] This is a common issue that can almost always be resolved by a systematic approach. The following workflow will help you diagnose and solve the problem.

G cluster_0 cluster_1 Actionable Checks for Step 1 cluster_2 Actionable Checks for Step 2 start Low Trityl Signal Observed at 2F-I Step reagents Step 1: Verify Reagent and System Integrity start->reagents optimize Step 2: Optimize Coupling Protocol reagents->optimize If problem persists solution Problem Resolved: High Coupling Efficiency reagents->solution If problem is resolved sequence Step 3: Consider Sequence Context optimize->sequence If problem persists optimize->solution If problem is resolved sequence->solution If problem is resolved moisture Moisture Check: Use fresh, anhydrous (<30 ppm H2O) acetonitrile. Check argon/helium lines. amidite Amidite Check: Use a fresh vial of 2F-I phosphoramidite. Ensure proper storage. activator Activator Check: Prepare a fresh solution of activator. fluidics Synthesizer Check: Inspect for leaks or blockages in reagent lines. Verify delivery volumes. time Extend Coupling Time: Increase in increments from 3 min up to 10-15 min. activator_change Change Activator: Switch from Tetrazole to a more potent activator like ETT or DCI.

Caption: A logical workflow for troubleshooting low coupling efficiency.

Detailed Explanation:

  • Verify Reagent and System Integrity: Over 90% of coupling issues stem from basic chemical and system hygiene. Moisture is the primary enemy of phosphoramidite chemistry.[10] Water will hydrolyze the phosphoramidite and consume the activated intermediate, directly preventing coupling.[8] Always use fresh, anhydrous acetonitrile and freshly prepared activator solutions. Ensure your phosphoramidite has not degraded from improper storage or repeated exposure to atmospheric moisture.

  • Optimize Coupling Protocol: If reagents and the system are verified to be in perfect condition, the issue lies with the reaction parameters.

    • Extend Coupling Time: The most effective first step is to increase the coupling time. For a 1 µmol synthesis, extending the time from 3 minutes to 6 minutes, and then to 10 minutes if necessary, will often resolve the issue by allowing the sterically demanding reaction to proceed to completion.

    • Change Activator: If extending the time is insufficient, switching to a more acidic (and thus more potent) activator like ETT or BTT can increase the rate of formation of the highly reactive intermediate, driving the coupling reaction more effectively.[7]

  • Consider Sequence Context: In rare cases, the local sequence can impact coupling efficiency. A 2F-I phosphoramidite adjacent to other bulky modified bases or within a G-rich sequence, which can form secondary structures, may require both an extended coupling time and a stronger activator to achieve >99% efficiency.[]

Section 3: Troubleshooting Guide: Product Purity and Side Reactions
Symptom: "My final product analysis (LC-MS) shows a mass corresponding to a guanine substitution (+1 Da relative to 2F-I) at the intended 2F-I position. What caused this transformation?"

This is a known side reaction specific to 2-fluoro-purine derivatives. The cause is the nucleophilic displacement of the C2-fluorine atom by ammonia during the final deprotection step.

Caption: Conversion of 2-fluoroinosine to a guanine analog via nucleophilic attack by ammonia.

This side reaction is significantly accelerated by heat.[9] Therefore, the solution is to modify the deprotection protocol to use milder conditions that are still sufficient to remove the protecting groups from the standard DNA/RNA bases but do not promote this undesired substitution.

Solution: Employ a Mild Deprotection Strategy

To preserve the 2-fluoro moiety, you must avoid heat during the base deprotection step. The following table compares standard and recommended mild conditions.

ParameterStandard DNA DeprotectionRecommended Mild Deprotection for 2F-I
Reagent Concentrated Ammonium HydroxideConcentrated Ammonium Hydroxide
Temperature 55 - 65 °CRoom Temperature (20-25 °C)
Time 8 - 16 hours16 - 24 hours
Expected Outcome Complete deprotection but high risk of 2F-I to G conversion.Complete deprotection with minimal (<1%) conversion of 2F-I.[9]
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Coupling of 2-Fluoroinosine Phosphoramidite

This protocol assumes a standard automated oligonucleotide synthesizer.

  • Reagent Preparation:

    • Dissolve 2-fluoroinosine phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration (e.g., 0.1 M). Ensure this is done under an inert atmosphere (argon or helium).

    • Prepare a fresh solution of your chosen activator (e.g., 0.25 M ETT or 0.5 M DCI) in anhydrous acetonitrile.

  • Synthesizer Programming:

    • For the cycle corresponding to the 2F-I addition, modify the standard coupling step.

    • Set Coupling Time: Program a 6-minute coupling time. This provides a robust window for high efficiency without excessively long cycle times.

    • Standard Steps: Keep all other steps (detritylation, capping, oxidation) at their standard durations.

  • Post-Synthesis Analysis:

    • After synthesis, carefully analyze the trityl yield report. The yield for the cycle immediately following the 2F-I coupling should be >98% and consistent with the average stepwise yield of the other bases. If it is still low, extend the coupling time to 10 minutes for subsequent syntheses.

Protocol 2: Recommended Mild Deprotection for 2F-I Containing Oligonucleotides

This protocol details the cleavage and deprotection steps after the oligonucleotide has been synthesized on the solid support.

  • Cleavage from Support:

    • Place the synthesis column containing the solid support in a suitable vial.

    • Add 1-2 mL of fresh, concentrated ammonium hydroxide.

    • Allow the solution to pass through the column into the collection vial. Repeat this process twice to ensure all of the oligonucleotide is eluted.

  • Base Deprotection:

    • Seal the vial tightly.

    • Place the vial in a secure location at room temperature (20-25 °C) .

    • Allow the deprotection to proceed for 24 hours . Do not heat the sample.

  • Work-up:

    • After 24 hours, cool the vial on ice for 10 minutes.

    • Carefully unseal the vial.

    • Evaporate the ammonia using a centrifugal vacuum concentrator (e.g., SpeedVac) or a stream of nitrogen.

    • Resuspend the resulting oligonucleotide pellet in an appropriate buffer for purification and analysis by HPLC and LC-MS.

By following these optimized protocols and troubleshooting guides, you can harness the full potential of 2-fluoroinosine phosphoramidite, achieving high-yield synthesis of pure, functionally superior oligonucleotides.

References
  • Bio-Synthesis, Inc. (2020). 2'-Fluoroinosine, a Replacement for Inosine. [Link]

  • Avino, A., et al. (1998). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. PubMed. [Link]

  • Polyakov, M. S., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. PMC. [Link]

  • Bio-Synthesis, Inc. (N.D.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Link]

  • Polyakov, M. S., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' Phosphoramidates: Synthesis and Properties. PubMed. [Link]

  • Watts, J. K., et al. (2007). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. PMC. [Link]

  • Glen Research. (N.D.). New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Report 32.13. [Link]

  • Avino, A., et al. (2016). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. ResearchGate. [Link]

  • Altenbacher, G., et al. (2012). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. PMC. [Link]

  • Glen Research. (N.D.). 2'-FLUORO-RNA Monomers. Glen Report 17.15. [Link]

  • ResearchGate. (N.D.). Synthesis of 2‐fluoro‐2'‐deoxyadenosine and its phosphoramidite. [Link]

  • Twist Bioscience. (N.D.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Shen, X., & Corey, D. R. (2016). Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity. PubMed. [Link]

  • Google Patents. (N.D.). Activators for oligonucleotide and phosphoramidite synthesis.
  • Glen Research. (N.D.). Deprotection Guide. [Link]

  • Glen Research. (N.D.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. [Link]

  • Glen Research. (N.D.). Deprotection - Volume 2 - RNA Deprotection. Glen Report 21.15. [Link]

  • ResearchGate. (2026). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

  • Dantsu, Y., et al. (2021). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

  • ATDBio. (N.D.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

  • Catalysts. (N.D.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. [Link]

  • Bio-Synthesis, Inc. (2011). What affects the yield of your oligonucleotides synthesis. [Link]

  • Fujimoto, D., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]

  • Technology Networks. (N.D.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. [Link]

Sources

Optimization

Technical Support Center: Optimizing PCR Amplification with 2-Fluoroinosine Analogs

Welcome to the Advanced Genomics Technical Support Center. This hub is designed for researchers, molecular biologists, and drug development professionals seeking to resolve complex amplification challenges using modified...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Genomics Technical Support Center. This hub is designed for researchers, molecular biologists, and drug development professionals seeking to resolve complex amplification challenges using modified oligonucleotides. Here, we focus on the mechanistic advantages and practical applications of 2-fluoroinosine (2-F-dI) and its derivatives in Polymerase Chain Reaction (PCR) workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why are my degenerate primers containing standard inosine yielding low PCR amplification? Standard inosine (dI) is frequently used as a "universal base" to reduce primer degeneracy when amplifying divergent sequences (e.g., viral genomes or 16S rRNA in complex microbial communities)[1]. However, the thermodynamic stability of inosine base pairs is significantly lower than standard Watson-Crick pairs (pairing preference: I-C > I-A > I-T ≈ I-G)[1]. This inherently lowers the melting temperature ( Tm​ ) of your primers. If the annealing temperature of your PCR cycle is not drastically reduced, the primers will fail to hybridize efficiently, leading to poor amplification yields.

Q2: How does substituting with 2-fluoroinosine resolve this low-yield issue? Replacing standard inosine with 2-fluoro-2'-deoxyinosine (2-F-dI) introduces a highly electronegative fluorine atom at the 2-position of the purine ring. This modification fundamentally alters the electron distribution of the base, strengthening the hydrogen-bonding network and improving base-stacking interactions within the DNA double helix[1][2]. As a result, 2-F-dI acts as a superior universal base that maintains broad pairing capabilities while increasing the Tm​ by approximately 1.8°C to 2.0°C per modification compared to standard inosine[2]. This allows you to maintain higher, more stringent annealing temperatures, directly improving both yield and specificity.

Q3: Will 2-fluoroinosine analogs protect my primers from degradation in crude samples? Yes. The introduction of fluorine—particularly in 2'-fluoro modifications—confers significant resistance to nucleases[2][3]. This is highly beneficial when performing direct PCR from crude lysates, environmental samples, or serum, where endogenous nucleases typically degrade standard DNA primers before amplification can reach the exponential phase.

II. Quantitative Data: Base Analog Comparison

To aid in your primer design, the following table summarizes the biophysical properties of standard guanine, inosine, and 2-fluoroinosine. Use this data to calculate expected Tm​ shifts and structural stability.

ParameterStandard Base (G)Standard Inosine (dI)2-Fluoroinosine (2-F-dI)
Degeneracy Resolution None (1x)High (4x reduction per site)High (4x reduction per site)
Base Pairing Preference Specific (C only)Universal (C > A > T ≈ G)Universal (C > A > T ≈ G)
Thermodynamic Impact ( Tm​ ) BaselineSignificantly ReducedStabilized (+1.8–2.0°C vs dI)
Nuclease Resistance LowLowHigh
Polymerase Compatibility ExcellentGoodGood (Tolerated by Taq/Q5)

III. Troubleshooting Guide & Experimental Protocols

If you are experiencing low yields or non-specific banding when using 2-F-dI modified primers, follow this self-validating experimental protocol to systematically isolate and resolve the issue.

Protocol: Step-by-Step PCR Optimization Workflow

Step 1: Strategic Primer Design Causality: Over-modification can distort the B-form DNA helix, preventing polymerase recognition.

  • Action: Limit 2-F-dI substitutions to a maximum of 3 to 4 positions per primer. Target the most degenerate positions (N) in your sequence alignment.

  • Validation: Ensure the 3'-terminal nucleotide is a standard, exact-match base (preferably G or C) to anchor the polymerase active site and initiate extension efficiently.

Step 2: Tm​ Recalculation and Gradient PCR Setup Causality: Because 2-F-dI increases the Tm​ relative to standard inosine, using historical protocols designed for standard inosine will result in non-specific binding (smearing on gels).

  • Action: Calculate the baseline Tm​ as if the sequence contained standard inosine, then add ~2.0°C for every 2-F-dI incorporated[2].

  • Execution: Set up a 50 μL reaction gradient PCR. Program the thermal cycler with an annealing temperature gradient ranging from Tm​−5∘C to Tm​+3∘C .

Step 3: Magnesium ( Mg2+ ) Titration Causality: Modified nucleosides can subtly alter the charge distribution of the phosphate backbone, occasionally requiring higher divalent cation concentrations to stabilize the primer-template complex during the critical first cycles.

  • Action: If the gradient PCR yields weak bands across all temperatures, perform a Mg2+ titration. Prepare four parallel reactions supplemented with 1.5 mM, 2.0 mM, 2.5 mM, and 3.0 mM MgCl2​ .

Step 4: Amplification and Electrophoretic Validation

  • Action: Run the PCR for 30-35 cycles (Denaturation: 98°C for 10s; Annealing: Gradient for 20s; Extension: 72°C for 30s/kb).

  • Validation: Resolve 5 μL of the PCR products on a 1.5% agarose gel or via capillary electrophoresis. The optimal condition is self-validated by the presence of a single, highly concentrated amplicon band without high-molecular-weight smearing or primer-dimer accumulation at the bottom of the gel.

IV. Workflow Visualization

The following logical pathway illustrates the troubleshooting matrix for optimizing yields with 2-F-dI primers.

PCR_Workflow N1 Low PCR Yield / High Degeneracy N2 Synthesize Primers with 2-F-dI N1->N2 Replace standard Inosine N3 Recalculate Annealing Temp (Ta) N2->N3 Add ~2.0°C per 2-F-dI N4 Perform Gradient PCR & Mg2+ Titration N3->N4 Increase stringency N5 Evaluate Specificity via Electrophoresis N4->N5 Run 30-35 cycles N6 Optimal Amplification Yield N5->N6 Confirm single amplicon

Troubleshooting workflow for optimizing PCR yields using 2-F-dI modified primers.

V. References

  • Bio-Synthesis Inc. "2'-Fluoroinosine, a Replacement for Inosine." biosyn.com. URL: [Link]

  • Journal of the American Chemical Society. "Efficient Synthesis of DNA Duplexes Containing Reduced Acetaldehyde Interstrand Cross-Links." acs.org. URL: [Link]

  • ResearchGate. "Synthesis and Hybridization Properties of Oligonucleotides... A Pre-synthetic Approach." researchgate.net. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Probing the Dance of RNA: A Comparative Guide to 2-Aminopurine and 2'-Fluoro-Modified Nucleosides in RNA Folding Analysis

In the intricate world of molecular biology, understanding the dynamic process of RNA folding is paramount to deciphering its function. The transition from a linear sequence of nucleotides to a complex, three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of molecular biology, understanding the dynamic process of RNA folding is paramount to deciphering its function. The transition from a linear sequence of nucleotides to a complex, three-dimensional structure dictates its catalytic activity, regulatory roles, and interactions with other biomolecules. To illuminate this process, researchers have turned to fluorescent nucleoside analogs, which act as site-specific reporters of local conformational changes. Among these, 2-aminopurine (2-AP) has long been the workhorse, offering a sensitive readout of its environment. This guide provides an in-depth analysis of 2-aminopurine as a tool for studying RNA folding and clarifies the distinct, non-fluorescent role of 2'-fluoro-modified nucleosides, including 2'-fluoroinosine, in RNA research.

The Power of a Fluorescent Impostor: 2-Aminopurine as a Reporter of RNA Conformation

2-aminopurine is a fluorescent isomer of adenine, differing only in the position of its exocyclic amine group.[1] This subtle change endows it with valuable photophysical properties while allowing it to mimic adenine in nucleic acid structures, forming stable base pairs with uracil (or thymine in DNA).[2][3] The utility of 2-AP as a probe for RNA folding stems from the dramatic sensitivity of its fluorescence to its local environment.[4]

The free 2-aminopurine nucleoside in solution is highly fluorescent, with a quantum yield of approximately 0.68.[5] However, upon incorporation into an RNA (or DNA) strand, its fluorescence is significantly quenched.[6] This quenching is primarily due to base stacking interactions with neighboring nucleobases.[7][8] The degree of quenching is highly dependent on the identity of the adjacent bases and the conformational dynamics of the RNA, making 2-AP an exquisite reporter of local structure.[9][10]

Changes in RNA conformation, such as those occurring during folding, ligand binding, or interaction with proteins, alter the stacking environment of the incorporated 2-AP.[3][11] These alterations lead to measurable changes in fluorescence intensity, lifetime, or both, providing real-time insights into the folding pathway and dynamics of specific regions within the RNA molecule.[12][13]

Causality in Experimental Design: Why 2-AP is a Powerful Tool

The choice to use 2-AP in an RNA folding study is driven by its ability to provide site-specific information that is often inaccessible through bulk measurements. Techniques like UV-melting or circular dichroism report on the global conformational state of the RNA molecule. In contrast, by strategically placing a 2-AP residue at a specific location—be it in a loop, a stem, or a junction—researchers can monitor the folding of that particular motif.[2][12] This allows for the dissection of complex folding pathways into a series of local conformational transitions.

2'-Fluoro-Modified Nucleosides: Enhancing Stability, Not Reporting Fluorescence

A common point of confusion arises from the term "fluoro" in the context of nucleic acid analogs. While 2-aminopurine's utility lies in the properties of its fluorescent base, the "fluoro" in compounds like 2'-fluoroinosine refers to a modification on the 2' position of the ribose sugar, not the base itself. This modification, the substitution of the 2'-hydroxyl group with a fluorine atom, has profound effects on the properties of the RNA but does not confer fluorescence for folding studies.

The high electronegativity of the fluorine atom in 2'-fluoro-modified ribonucleosides preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices.[6][14] This conformational preference leads to a significant increase in the thermal stability of RNA duplexes and enhances resistance to nuclease degradation.[14][15]

Applications Driven by Stability, Not Light

The primary applications of 2'-fluoro-modified nucleosides, including 2'-fluoroinosine, are in the realm of therapeutics and structural biology, where stability and specific structural properties are paramount. They are widely used in:

  • Antisense Oligonucleotides and siRNAs: The enhanced nuclease resistance and increased target affinity make 2'-fluoro-modified RNAs potent therapeutic agents for gene silencing.[16]

  • Aptamer Development: The stability of 2'-fluoro-modified RNAs allows for the selection of robust aptamers that can withstand biological environments.[17]

  • 19F NMR Spectroscopy: The fluorine atom serves as a sensitive nucleus for Nuclear Magnetic Resonance (NMR) studies, providing a site-specific probe for investigating RNA structure and dynamics without relying on fluorescence.[18]

It is crucial to underscore that, based on the current scientific literature, 2-fluoroinosine is not utilized as a fluorescent probe for monitoring RNA folding. Its value lies in its contribution to the structural integrity and stability of RNA molecules.

A Tale of Two Modifications: 2-AP vs. 2'-Fluoro-Nucleosides

The following table summarizes the key differences in the application and underlying mechanisms of 2-aminopurine and 2'-fluoro-modified nucleosides in RNA research.

Feature2-Aminopurine (2-AP)2'-Fluoro-Modified Nucleosides (e.g., 2'-Fluoroinosine)
Primary Role in RNA Studies Fluorescent probe for conformational dynamics and folding.Enhancer of structural stability and nuclease resistance.
Site of Modification Base (isomer of adenine).Sugar (2' position of the ribose).
Mechanism of Action Fluorescence quenching by base stacking reports on local environment.Electronegativity of fluorine biases sugar pucker, stabilizing A-form helix.
Key Property Exploited Environmental sensitivity of fluorescence quantum yield and lifetime.Increased thermal stability (Tm) and resistance to degradation.
Primary Applications Real-time monitoring of RNA folding, ligand binding, and enzyme kinetics.Antisense therapeutics, siRNAs, aptamer development, 19F NMR studies.
Informational Output Kinetic and thermodynamic parameters of local conformational changes.Improved in vivo efficacy of RNA-based drugs; structural constraints for NMR.

Visualizing the Workflow: Studying RNA Folding with 2-Aminopurine

The following diagram illustrates a typical experimental workflow for investigating RNA folding using 2-aminopurine as a fluorescent probe.

RNA_Folding_Workflow cluster_prep Sample Preparation cluster_exp Fluorescence Experiment cluster_analysis Data Analysis node_synthesis 1. RNA Synthesis with 2-AP Incorporation node_purification 2. Purification and Quantification node_synthesis->node_purification node_titration 3. Titration (e.g., Mg2+, ligand, temperature) node_purification->node_titration node_measurement 4. Fluorescence Measurement (Intensity and/or Lifetime) node_titration->node_measurement node_plotting 5. Plot Fluorescence vs. Titrant node_measurement->node_plotting node_fitting 6. Fit Data to Folding Model node_plotting->node_fitting node_params 7. Determine Thermodynamic/ Kinetic Parameters node_fitting->node_params

Caption: Experimental workflow for RNA folding studies using 2-aminopurine.

Experimental Protocol: Monitoring Mg²⁺-Induced RNA Folding with 2-Aminopurine

This protocol provides a step-by-step methodology for a typical equilibrium titration experiment to monitor the folding of a 2-AP labeled RNA in response to magnesium ion concentration.

1. Preparation of RNA Stock Solution: a. Synthesize the RNA oligonucleotide with 2-AP incorporated at the desired position using standard phosphoramidite chemistry. b. Purify the 2-AP labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). c. Desalt the purified RNA using a size-exclusion column or ethanol precipitation. d. Resuspend the RNA in nuclease-free water and determine its concentration by UV absorbance at 260 nm.

2. Preparation of Buffers: a. Folding Buffer (Low Salt): Prepare a buffer solution containing, for example, 50 mM HEPES (pH 7.5) and 50 mM KCl. Filter and degas the buffer. b. Mg²⁺ Stock Solution: Prepare a concentrated stock solution of MgCl₂ (e.g., 1 M) in nuclease-free water.

3. Fluorescence Measurements: a. Set up a fluorometer with the excitation wavelength set to the absorbance maximum of 2-AP (typically around 310-315 nm) and the emission wavelength at its maximum (around 370 nm).[9] Use appropriate slit widths to balance signal intensity and minimize photobleaching. b. In a quartz cuvette, prepare a dilute solution of the 2-AP labeled RNA (e.g., 100-200 nM) in the folding buffer. c. Equilibrate the sample at the desired temperature (e.g., 25 °C) for at least 10 minutes. d. Record the initial fluorescence intensity (F₀), which represents the unfolded or partially folded state in the absence of Mg²⁺. e. Perform a stepwise titration by adding small aliquots of the MgCl₂ stock solution to the cuvette. f. After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes before recording the fluorescence intensity. g. Continue the titration until the fluorescence signal reaches a plateau, indicating that the folding transition is complete.

4. Data Analysis: a. Correct the fluorescence data for dilution at each titration point. b. Plot the corrected fluorescence intensity as a function of the Mg²⁺ concentration. c. Fit the resulting binding curve to a suitable model, such as the Hill equation, to determine the midpoint of the transition (K₁/₂) and the cooperativity of folding (Hill coefficient).

Conclusion: Choosing the Right Tool for the Job

In the study of RNA folding, 2-aminopurine stands out as a powerful and versatile fluorescent probe. Its sensitivity to the local environment provides a window into the conformational dynamics of specific RNA motifs, enabling the elucidation of complex folding pathways. In contrast, 2'-fluoro-modified nucleosides, including 2'-fluoroinosine, serve a fundamentally different purpose. They are not fluorescent reporters of folding but rather tools to enhance the stability and in vivo longevity of RNA molecules, with important applications in therapeutics and 19F NMR-based structural studies. For researchers aiming to dissect the intricate dance of RNA folding through fluorescence, 2-aminopurine remains the probe of choice, offering a wealth of information encoded in its emitted light.

References

  • Local RNA Conformational Dynamics Revealed by 2-Aminopurine Solvent Accessibility. (n.d.). Biophysical Journal. [Link]

  • A Powerful Approach for the Selection of 2-Aminopurine Substitution Sites to Investigate RNA Folding. (2011). Journal of the American Chemical Society, 133(39), 15595–15602. [Link]

  • A powerful approach for the selection of 2-aminopurine substitution sites to investigate RNA folding. (2011). PubMed. [Link]

  • 2-aminopurine as a probe of RNA conformational transitions. (2009). Methods in Enzymology, 469, 269–285. [Link]

  • Site-Specific Variations in RNA Folding Thermodynamics Visualized by 2-Aminopurine Fluorescence. (2007). Biochemistry, 46(48), 13735–13745. [Link]

  • 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. (2001). Proceedings of the National Academy of Sciences, 98(1), 36–41. [Link]

  • 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface. (2015). Beilstein Journal of Organic Chemistry, 11, 554–569. [Link]

  • 2-Aminopurine Electronic Structure and Fluorescence Properties in DNA. (2002). Journal of the American Chemical Society, 124(43), 12715–12724. [Link]

  • Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions. (2024). The Journal of Physical Chemistry B, 128(11), 2695–2704. [Link]

  • 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. (2001). PubMed. [Link]

  • Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. (n.d.). ResearchGate. [Link]

  • 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases. (1996). Nucleic Acids Research, 24(18), 3533–3540. [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. (2025). Molecules, 30(17), 3925. [Link]

  • 2'-FLUORO-RNA Monomers. (n.d.). Glen Research. [Link]

  • MODELING THE IMPACTS OF 2-AMINOPURINE ON RNA BINDING AFFINITY AND STRUCTURAL DISRUPTIONS VIA FLUORESCENCE SPECTROSCOPY. (n.d.). University of Oregon Scholars' Bank. [Link]

  • Synthesis of 2'-Fluoro RNA by Syn5 RNA polymerase. (2015). PubMed. [Link]

  • 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. (2017). Nucleic Acid Therapeutics, 27(1), 27–34. [Link]

  • Site-Specific Variations in RNA Folding Thermodynamics Visualized by 2-Aminopurine Fluorescence. (2007). Biochemistry, 46(48), 13735–13745. [Link]

  • Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. (2007). Proceedings of the National Academy of Sciences, 104(31), 12647–12652. [Link]

  • 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. (2012). Angewandte Chemie International Edition, 51(47), 11765–11769. [Link]

  • 2'-Fluoro-Modified Pyrimidines Enhance Affinity of RNA Oligonucleotides to HIV-1 Reverse Transcriptase. (2020). RNA, 26(11), 1684–1696. [Link]

  • 2'-Fluoro-RNA. (n.d.). Syngenis Laboratories. [Link]

  • 2'-Fluoroinosine, a Replacement for Inosine. (2020). Bio-Synthesis Inc.. [Link]

  • Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. (2010). Nucleic Acids Research, 39(4), 1447–1457. [Link]

  • Association of an RNA kissing complex analyzed using 2-aminopurine fluorescence. (n.d.). ResearchGate. [Link]

  • Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site. (2008). Journal of the American Chemical Society, 130(27), 8782–8789. [Link]

Sources

Comparative

Comparative Guide: Effects of 2-Fluoroinosine vs. Wild-Type Inosine on ADAR Enzyme Activity

Executive Summary Adenosine Deaminases Acting on RNA (ADARs) are essential enzymes that catalyze the hydrolytic deamination of Adenosine (A) to Inosine (I) within double-stranded RNA (dsRNA)[1]. Because the cellular mach...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine Deaminases Acting on RNA (ADARs) are essential enzymes that catalyze the hydrolytic deamination of Adenosine (A) to Inosine (I) within double-stranded RNA (dsRNA)[1]. Because the cellular machinery interprets Inosine as Guanosine, ADAR-mediated A-to-I editing effectively recodes RNA, altering protein function, splicing, and RNA stability[2].

In the development of ADAR-recruiting antisense oligonucleotides (ASOs) and structural probes, modified nucleosides like 2-fluoroinosine (2-FI) and its sugar-modified counterpart 2'-fluoro-inosine are heavily utilized[3]. This guide provides an objective, mechanistic comparison of how wild-type inosine and 2-fluoroinosine impact ADAR enzyme activity, duplex thermodynamics, and product inhibition.

Mechanistic Causality: Why Fluorination Matters

To understand the differential effects of these nucleosides on ADAR, we must analyze the causality of the enzyme's catalytic cycle. ADAR strictly requires an A-form dsRNA helix for optimal binding and base-flipping[1].

  • Wild-Type Inosine (The Natural Product): When ADAR converts A to I, the resulting Inosine pairs with Uridine, creating an I:U wobble mismatch. This mismatch is thermodynamically weaker than an A:U pair, causing local destabilization and unwinding of the dsRNA helix[2]. This structural relaxation is the kinetic trigger that allows ADAR to rapidly dissociate from the product, enabling high enzyme turnover.

  • 2-Fluoroinosine (The Synthetic Analog): The introduction of a highly electronegative fluorine atom at the 2-position of the hypoxanthine base (or the 2'-position of the ribose sugar) fundamentally alters the molecule's electronic and steric profile[3]. The fluorine atom strongly biases the ribose ring into a rigid C3'-endo conformation , which locks the RNA into a perfect A-form geometry[4].

  • The Consequence (Product Inhibition): Because 2-FI artificially stabilizes the A-form helix despite the presence of a mismatch, the dsRNA does not locally unwind. Consequently, ADAR retains a high binding affinity for the modified product duplex, drastically reducing the enzyme's off-rate ( koff​ ) and leading to potent product inhibition. Furthermore, the altered aromaticity of fluorinated purines directly impacts the free energy required to form the hydrated intermediate during the deamination transition state[5].

Pathway A dsRNA Substrate (Adenosine) B ADAR-RNA Transition State A->B Binding C WT Inosine Product (Destabilizes dsRNA) B->C Deamination D 2-Fluoroinosine Product (Stabilizes A-form) B->D Fluoro-Analog E Rapid Enzyme Dissociation C->E I:U Wobble F Product Inhibition (Slow Off-Rate) D->F C3'-endo Lock

ADAR reaction pathway comparing wild-type inosine release vs. 2-fluoroinosine product inhibition.

Quantitative Comparison: WT Inosine vs. 2-Fluoroinosine

The following table synthesizes the structural and kinetic differences between RNA duplexes containing wild-type inosine versus fluorinated inosine analogs when interacting with ADAR enzymes.

ParameterWild-Type Inosine (I)2-Fluoroinosine (2-FI) / 2'-Fluoro-IMechanistic Impact on ADAR
Duplex Stability ( ΔTm​ ) Destabilizing (-2 to -4 °C per I:U)Stabilizing (+1 to +2 °C per mod)2-FI prevents the local helix melting required for ADAR release[4].
Sugar Pucker Preference Mixed (C2'-endo / C3'-endo)Strongly C3'-endo2-FI locks the duplex into the A-form geometry preferred by ADAR's dsRBDs.
ADAR Binding Affinity ( Kd​ ) Low affinity (Post-reaction)High affinity2-FI acts as a competitive product inhibitor.
Hydration Propensity StandardAltered by F-electronegativityFluorination changes the aromaticity, affecting the hydrated transition state[5].
Therapeutic Utility Natural transcript recodingASO stabilization / Structural probes2-FI is ideal for stabilizing guide RNAs in targeted RNA editing therapeutics[3].

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively validate the product inhibition and thermodynamic stabilization caused by 2-fluoroinosine, researchers must employ a self-validating in vitro system. This protocol isolates the binding affinity ( Kd​ ) from the catalytic turnover ( kcat​ ).

Step-by-Step Protocol

Phase 1: Substrate Preparation

  • Solid-Phase Synthesis: Synthesize three identical 30-mer RNA guide strands. Incorporate Wild-Type Adenosine (Substrate), Wild-Type Inosine (Product Control), or 2-Fluoroinosine (Analog Control) at the target editing site using standard phosphoramidite chemistry[3].

  • Duplex Annealing: Mix the guide strands with a 5'-³²P-labeled complementary target strand (containing Uridine opposite the modification) in a 1:1.2 molar ratio. Heat to 95°C for 5 minutes in 1x Annealing Buffer (10 mM Tris-HCl, pH 7.5, 100 mM NaCl), then cool slowly to 25°C to ensure uniform A-form helix formation.

Phase 2: Binding Affinity (EMSA) 3. Incubation: Incubate 1 nM of the ³²P-labeled RNA duplexes with a titration of recombinant human ADAR2 (0.1 nM to 100 nM) in binding buffer (15 mM Tris-HCl, 3% glycerol, 0.5 mM DTT) for 30 minutes at 4°C to prevent deamination. 4. Resolution: Run the complexes on a 6% native polyacrylamide gel. 5. Validation Check: The 2-FI duplex will exhibit a significantly lower Kd​ (tighter binding) than the WT Inosine duplex, proving that the fluoro-modification prevents the structural destabilization that normally drives enzyme dissociation[4].

Phase 3: Catalytic Turnover & HPLC Quantification 6. Deamination Assay: Incubate 10 nM of the Adenosine RNA substrate with 50 nM ADAR2 at 37°C. Spike parallel reactions with increasing concentrations of the 2-FI duplex to measure competitive inhibition. 7. Quenching & Digestion: Quench at specific intervals (0, 5, 15, 30, 60 mins) using 0.5% SDS. Digest the RNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase. 8. LC-MS/MS Analysis: Quantify the A-to-I conversion ratio. The presence of the 2-FI duplex will significantly depress the apparent kcat​ of the reaction compared to the WT Inosine duplex, confirming its role as a product inhibitor[5].

Workflow S1 1. Solid-Phase Synthesis Incorporate 2-FI or WT Inosine S2 2. Duplex Annealing Form rigid A-form RNA helix S1->S2 S3 3. ADAR Incubation Recombinant ADAR2 at 37°C S2->S3 S4 4. EMSA & LC-MS/MS Quantify Kd and k_cat S3->S4 S5 5. Kinetic Modeling Determine Product Inhibition S4->S5

Self-validating experimental workflow for quantifying ADAR kinetics with modified nucleosides.

References

  • [1] Structural perspectives on adenosine to inosine RNA editing by ADARs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] ADAR Enzyme and miRNA Story: A Nucleotide that Can Make the Difference. MDPI. Available at:[Link]

  • [5] Fluorescent Adenosine Analog as a Substrate for an A-to-I RNA Editing Enzyme. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] 2'-Fluoroinosine, a Replacement for Inosine. Bio-Synthesis. Available at:[Link]

Sources

Validation

mass spectrometry validation of 2-fluoroinosine incorporation in RNA

A Senior Application Scientist’s Guide to Validating 2-Fluoroinosine Incorporation in RNA As RNA therapeutics and structural biology advance, the demand for site-specific RNA modifications has skyrocketed. Among these, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Validating 2-Fluoroinosine Incorporation in RNA

As RNA therapeutics and structural biology advance, the demand for site-specific RNA modifications has skyrocketed. Among these, 2-fluoroinosine (2-FI) is a highly valuable "convertible" nucleoside. Incorporated via solid-phase synthesis, 2-FI serves as a reactive precursor for post-synthetic modifications, allowing researchers to attach biophysical probes—such as nitroxide spin labels (e.g., 4-amino-TEMPO) for EPR spectroscopy—directly into the RNA architecture[1].

However, in my experience overseeing oligonucleotide quality control, the primary failure mode in modified RNA synthesis is not the initial coupling efficiency; it is the unintended degradation or incomplete conversion during deprotection. Confirming the exact presence, position, and structural integrity of 2-FI is a critical checkpoint. This guide objectively compares validation methodologies and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

The Causality of Method Selection: Why LC-MS/MS?

When validating modified RNA, researchers typically choose between Gel Electrophoresis, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Electrospray Ionization LC-MS/MS (ESI-LC-MS/MS).

While techniques like NGS or antibody-based assays offer high-throughput screening, they cannot unambiguously identify the chemical structure of a synthetic modification[2]. MALDI-TOF provides intact mass data, which is useful for confirming the overall length of the oligonucleotide, but it lacks the positional resolution required to differentiate structural isomers or detect subtle degradation products[3].

ESI-LC-MS/MS stands as the gold standard[2][4]. By enzymatically digesting the RNA into single nucleosides and separating them via reverse-phase chromatography, we can isolate 2-FI from canonical nucleosides and quantify it down to the attomole level using exact mass and fragmentation patterns[5].

Table 1: Performance Comparison of RNA Validation Methods
Analytical MethodSpecificity for 2-FISensitivityPositional Isomer ResolutionStructural Confirmation
ESI-LC-MS/MS Ultra-High High (fmol to amol) Yes (via LC retention) Yes (via MS/MS fragmentation)
MALDI-TOF MSHigh (Intact Mass)Medium (pmol)NoNo (Intact mass only)
HPLC-UVLow (Absorbance only)Low (nmol)YesNo
Gel ElectrophoresisVery Low (Size only)LowNoNo

Experimental Workflow & System Architecture

To achieve unambiguous identification, the RNA must be processed from a polyanionic polymer into uncharged monomers. The logical flow of this process is mapped below.

G Start Synthetic RNA containing 2-Fluoroinosine Digestion Enzymatic Hydrolysis (Nuclease P1 + BAP) Start->Digestion Cleave to nucleosides LC Reverse-Phase LC (C18 Column Separation) Digestion->LC Isolate positional isomers MS Tandem Mass Spectrometry (ESI-MS/MS MRM Mode) LC->MS Ionization & Fragmentation Analysis Data Interpretation (Mass Shift & Retention Time) MS->Analysis Quantify 2-FI vs Canonical

Workflow for LC-MS/MS validation of 2-fluoroinosine incorporation in RNA.

Self-Validating Protocol: LC-MS/MS of 2-FI RNA

A robust protocol must be a self-validating system. The greatest pitfall in nucleoside mass spectrometry is biased enzymatic hydrolysis or ion suppression during electrospray ionization[4]. To counteract this, we employ a two-enzyme digestion strategy coupled with a stable isotope-labeled internal standard (SIL-IS).

Step 1: Enzymatic Hydrolysis to Nucleosides

The Causality: Intact RNA analysis suffers from severe signal dilution across multiple charge states and adduct formation (e.g., Na⁺, K⁺) due to the highly negatively charged phosphate backbone. By using Nuclease P1 (to cleave phosphodiester bonds) and Bacterial Alkaline Phosphatase (BAP) (to remove the 5'-phosphate), we yield uncharged nucleosides. This dramatically enhances ionization efficiency in positive-ion electrospray (+ESI)[2][5].

  • Sample Preparation: Dissolve 50–100 µg of the purified RNA sample in nuclease-free water[2].

  • Internal Standard Spike: Add a known concentration of ¹³C,¹⁵N-labeled Guanosine (SIL-IS). Validation Check: If the SIL-IS is recovered and quantified accurately at the end of the run, it proves that the enzymes were active and no sample loss occurred due to matrix effects[4].

  • Endonuclease Cleavage: Add Nuclease P1 and its corresponding zinc-containing reaction buffer. Incubate at 37°C for 2 hours[2].

  • Dephosphorylation: Add BAP and its corresponding reaction buffer. Incubate at 37°C for an additional 2 hours[2].

  • Filtration: Pass the mixture through a 10 kDa molecular-weight-cutoff (MWCO) filter to remove the enzymes[4]. The filtrate contains the free nucleosides ready for LC-MS.

Step 2: LC-MS/MS Analysis (MRM Mode)

The Causality: Multiple Reaction Monitoring (MRM) is utilized because it filters out background noise by specifically selecting the precursor ion of the nucleoside and then measuring a highly specific fragment ion (usually the nucleobase after the loss of the ribose sugar)[3].

  • Chromatography: Inject 2–5 µL of the filtrate onto a C18 Reverse-Phase UPLC column.

  • Mobile Phases: Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic environment ensures the nucleosides are protonated [M+H]⁺ for positive ESI.

  • Mass Transitions: Program the mass spectrometer to monitor the specific transitions for canonical nucleosides and 2-FI.

    • Inosine (Canonical): Precursor m/z 269.1 → Product m/z 137.1 (Hypoxanthine base).

    • 2-Fluoroinosine: Precursor m/z 287.1 → Product m/z 155.1 (2-Fluorohypoxanthine base).

Step 3: Data Interpretation

The incorporation of 2-FI is confirmed by observing a chromatographic peak at the specific retention time for 2-FI, accompanied by the exact mass transition of 287.1 → 155.1. The mass shift of +18 Da compared to canonical inosine (replacing H with F) serves as definitive proof of the modification's integrity[3][5]. Furthermore, by integrating the area under the curve (AUC) of the 2-FI peak relative to the canonical nucleosides and the SIL-IS, you can calculate the exact stoichiometry of incorporation, ensuring your solid-phase synthesis was highly efficient.

References

  • Accounts of Chemical Research (ACS Publications). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Available at:[Link]

  • MDPI. New Developments in Spin Labels for Pulsed Dipolar EPR. Available at:[Link]

  • PMC (NIH). Mass Spectrometry of Modified RNAs: Recent Developments. Available at:[Link]

  • PMC (NIH). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Available at:[Link]

Sources

Comparative

comparing 2-fluoroinosine to other fluorine-19 NMR isotopic labels

Probing Nucleic Acid Dynamics: A Comparative Guide to 2-Fluoroinosine and 19F NMR Isotopic Labels The incorporation of Fluorine-19 (19F) into nucleic acids has revolutionized solution-state NMR spectroscopy. With a 100%...

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Author: BenchChem Technical Support Team. Date: April 2026

Probing Nucleic Acid Dynamics: A Comparative Guide to 2-Fluoroinosine and 19F NMR Isotopic Labels

The incorporation of Fluorine-19 (19F) into nucleic acids has revolutionized solution-state NMR spectroscopy. With a 100% natural abundance, a spin of ½, and a complete absence of background signal in biological macromolecules, 19F NMR provides an exceptionally clean window into RNA and DNA conformational dynamics[1]. However, the choice of the fluorinated probe dictates the type of structural information obtained.

As a Senior Application Scientist, I have designed this guide to objectively compare 2-fluoroinosine (2-FI) against other prominent 19F labels—such as 5-fluorouracil (5-FU), 2-fluoroadenine (2-FA), and 2'-fluoro-ribose (2'-F). This guide will equip researchers with the mechanistic insights needed to select the optimal isotopic labeling strategy and execute self-validating experimental workflows.

The Biophysical Rationale of 19F Labeling

The spatial positioning of a 19F probe is the most critical factor in experimental design. Nucleic acid interactions are highly groove-specific, meaning your choice of label must align with the binding site of your target ligand or protein:

  • Major Groove Probes: 5-Fluorouracil (5-FU) substitutes uridine and projects its fluorine atom directly into the major groove[2]. It is highly stable and ideal for monitoring major groove-binding proteins.

  • Minor Groove Probes: 2-Fluoroadenine (2-FA) and 2-Fluoroinosine (2-FI) substitute adenine and guanosine/inosine, respectively. Because the 2-position of purines faces the minor groove, these labels are exquisitely sensitive to minor groove binders and hydration dynamics[3].

  • Backbone Probes: 2'-Fluoro-ribose (2'-F) replaces the 2'-hydroxyl group of the RNA backbone. While excellent for studying RNA-protein interactions, it strongly biases the sugar pucker toward a C3'-endo (A-form) conformation, which can artificially stabilize the RNA and perturb native dynamics[4].

The Unique Duality of 2-Fluoroinosine (2-FI)

Unlike 5-FU and 2-FA, which are primarily static probes, 2-FI is uniquely versatile. The fluorine atom at the 2-position of the hypoxanthine ring is highly electron-deficient, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr)[5].

This reactivity allows 2-FI to operate via two distinct pathways:

  • Direct Minor Groove Probe: When retained using specialized mild chemistry, 2-FI acts as a sensitive, non-perturbing reporter of minor groove events[6].

  • Convertible Nucleoside: It can be reacted post-synthetically with primary amines to introduce bulky, high-sensitivity tags (e.g., trifluoromethyl groups for enhanced 19F signal) or EPR spin labels[5].

G FI 2-Fluoroinosine (2-FI) Mild Ultra-Mild Deprotection FI->Mild Amine Primary Amine Addition (e.g., CF3-amine) FI->Amine Direct Direct 19F Probe (Minor Groove) Mild->Direct Convert Convertible Nucleoside (SNAr Displacement) Amine->Convert

Dual-pathway utilization of 2-fluoroinosine as a direct probe or convertible nucleoside.

Comparative Analysis of 19F Isotopic Labels

To facilitate probe selection, the quantitative and qualitative features of the primary 19F labels are summarized below.

Feature2-Fluoroinosine (2-FI)5-Fluorouracil (5-FU)2-Fluoroadenine (2-FA)2'-Fluoro-Ribose (2'-F)
Probe Location Minor GrooveMajor GrooveMinor GrooveSugar Backbone
Primary Utility Convertible tag / Direct probeDirect structural probeDirect structural probeRNA folding / Protein binding
Chemical Stability Highly Labile (SNAr sensitive)Highly StableHighly StableHighly Stable
Structural Impact Minimal (Pairs with C)Minimal (Pairs with A)Minimal (Pairs with U)High (Forces C3'-endo pucker)
Incorporation Method Solid-Phase SynthesisIn Vitro Transcription / SPSIn Vitro Transcription / SPSSolid-Phase Synthesis

Experimental Workflows & Self-Validating Protocols

A major pitfall in 19F NMR structural biology is proceeding to data acquisition without verifying the chemical and structural integrity of the labeled nucleic acid. The following protocol establishes a self-validating system for utilizing 2-FI.

G A Select 19F Label B 2-Fluoroinosine (2-FI) Solid-Phase Synthesis A->B C 5-FU / 2-FA In Vitro Transcription A->C D Validation (ESI-MS & UV Melting) B->D C->D E 19F NMR Acquisition (Conformational Dynamics) D->E

Workflow for selecting and validating 19F NMR isotopic labels in RNA.

Protocol: Preparation and Validation of 2-FI Labeled RNA

Step 1: Solid-Phase Synthesis Incorporate the 2-FI phosphoramidite into the RNA sequence using standard automated solid-phase synthesis (SPS).

Step 2: Deprotection (The Causality Check) Causality: Standard RNA deprotection utilizes concentrated ammonia or methylamine. Because the 2-fluoro group of 2-FI is highly reactive, these standard conditions will rapidly displace the fluorine atom via SNAr, destroying your NMR probe and converting it to a 2-amino derivative[5]. Action: To retain the 19F label for direct NMR probing, you must use ultra-mild deprotection conditions (e.g., 50 mM K2CO3 in methanol)[6]. Conversely, if you intend to use 2-FI as a convertible nucleoside, deliberately incubate the resin with your target primary amine (e.g., 2,2,2-trifluoroethylamine) at this stage.

Step 3: Mass Spectrometry Validation Self-Validating Checkpoint 1: Perform ESI-MS or MALDI-TOF on the purified RNA. Confirm the exact mass to ensure the fluorine atom was neither prematurely displaced nor degraded during synthesis.

Step 4: Structural Integrity Validation (1H NMR) Self-Validating Checkpoint 2: Before committing expensive spectrometer time to 19F acquisition, acquire a 1D 1H NMR spectrum in 90% H2O / 10% D2O. Causality: The presence of sharp imino proton resonances between 12–14 ppm confirms that the 2-FI modification has not disrupted the native Watson-Crick hydrogen bonding network. If these peaks are broadened or absent, the label has destabilized the duplex.

Step 5: 19F NMR Acquisition Acquire 1D 19F NMR spectra with proton decoupling. Because 19F chemical shift dispersion is highly sensitive to the local electronic environment, shifts in the 2-FI resonance will accurately map minor-groove binding events or temperature-dependent conformational equilibria.

References

  • Chemical Synthesis of Modified RNA | Wiley |
  • 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro | Oxford University Press |
  • Current NMR Techniques for Structure-Based Drug Discovery | MDPI |
  • Efficient Synthesis of DNA Duplexes Containing Reduced Acetaldehyde Interstrand Cross-Links | ACS |
  • Enzymatic Synthesis and 19F NMR Studies of 2-Fluoroadenine-Substituted RNA | ACS |
  • 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions | NIH/PMC |

Sources

Validation

Thermodynamic Comparison of 2-Fluoroinosine and 5-Fluorouridine in Nucleic Acid Duplexes

As oligonucleotide therapeutics and structural probes advance, the strategic incorporation of fluorinated base analogs has become a cornerstone of nucleic acid engineering. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

As oligonucleotide therapeutics and structural probes advance, the strategic incorporation of fluorinated base analogs has become a cornerstone of nucleic acid engineering. As a Senior Application Scientist, I frequently evaluate how specific modifications dictate the thermodynamic landscape of a duplex.

This guide provides an objective, data-driven comparison of two powerful, yet mechanistically distinct, fluorinated analogs: 5-Fluorouridine (5-FUrd) and 2-Fluoroinosine (2-F-I) . While 5-FUrd modulates thermodynamics via non-covalent electronic effects (stacking), 2-F-I serves as a "convertible nucleoside" engineered to modulate thermodynamics via targeted covalent cross-linking.

Mechanistic Principles of Fluorinated Base Modifications

5-Fluorouridine (5-FUrd): The Stacking Enhancer

5-Fluorouridine substitutes the C5 hydrogen of the uracil ring with fluorine. Because fluorine is highly electronegative but sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it does not disrupt Watson-Crick base pairing. Instead, it withdraws electron density from the pyrimidine ring.

  • Causality of Stability: In the context of an A-form RNA duplex, this altered polarizability significantly enhances π−π stacking interactions with adjacent purines. However, in B-form DNA (as 5-FdUrd), the differing helical parameters and base slide make this altered stacking geometrically unfavorable, leading to destabilization ().

2-Fluoroinosine (2-F-I): The Convertible Cross-Linker

Unlike 5-FUrd, which is used to study native-like stacking, 2-Fluoroinosine is primarily utilized as a reactive intermediate. The fluorine atom at the C2 position of the hypoxanthine ring is highly electron-withdrawing, making the C2 carbon exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar ).

  • Causality of Stability: When placed opposite a modified base (such as an amine-tethered guanosine), 2-F-I facilitates the spontaneous formation of an interstrand cross-link (ICL). This covalent linkage fundamentally locks the duplex, shifting the melting temperature ( Tm​ ) upward by over 25 °C and ensuring a completely reversible melting transition—a hallmark of hyper-stable ICLs ().

Thermodynamic Data & Comparative Analysis

To objectively evaluate the performance of these modifications, we must look at their impact on standard Gibbs free energy ( ΔG37∘​ ), Enthalpy ( ΔH∘ ), and melting temperature ( Tm​ ).

Table 1: Thermodynamic Parameters of 5-Fluorouridine vs. Unmodified Uridine

Data derived from UV thermal melting of self-complementary decamer duplexes (5'-GCGAAUUCGC-3').

Duplex TypeModification ΔH∘ (kcal/mol) ΔS∘ (eu) ΔG37∘​ (kcal/mol) ΔΔG37∘​ (kcal/mol)
RNA (A-form) Unmodified Urd-78.4-218.0-10.8Baseline
RNA (A-form) 5-FUrd (Single)-84.2-234.0-11.6+0.8 (Stabilizing)
DNA (B-form) Unmodified dT-74.1-206.0-10.2Baseline
DNA (B-form) 5-FdUrd (Single)-69.5-192.0-9.9-0.3 (Destabilizing)
Table 2: Thermodynamic Impact of 2-F-Inosine Mediated Interstrand Cross-Links

Data derived from the formation of reduced acetaldehyde ICLs using 2-F-I as a convertible precursor.

Duplex StateBase Pair / Linkage Tm​ (°C) ΔTm​ vs ControlMelting Behavior
Unmodified Control dG : dC~60.0BaselineIrreversible at high dilution
Pre-Reaction dI 2F : dG (Wobble)~58.5-1.5 °CIrreversible at high dilution
Cross-Linked AA-RED-ICL (Covalent)~85.0+25.0 °C Fully Reversible

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for measuring these thermodynamic parameters.

Protocol 1: UV Thermal Denaturation (Melting) Analysis

This protocol is used to derive the data seen in Table 1.

  • Buffer Preparation: Prepare a physiological ionic strength buffer containing 10 mM NaH 2​ PO 4​ , 0.1 M NaCl, and 50 µM EDTA, adjusted to pH 7.0. Expert Insight: EDTA is critical here; it chelates trace divalent cations that could otherwise catalyze RNA degradation during heating.

  • Sample Equilibration: Dilute the synthesized oligonucleotides to a final strand concentration of 2–10 µM. Degas the samples to prevent bubble formation at high temperatures.

  • Thermal Ramping: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Heat the sample from 15 °C to 95 °C at a strict rate of 1 °C/min . Expert Insight: Faster ramp rates induce thermal lag between the sample and the sensor, artificially inflating the apparent Tm​ and skewing the Van't Hoff derivations.

  • Data Extraction: Calculate the Tm​ from the peak of the first derivative plot ( dA/dT vs. T ).

  • Thermodynamic Derivation: Plot 1/Tm​ versus ln(Ct​/4) (where Ct​ is total strand concentration). The slope yields ΔH∘ and the y-intercept yields ΔS∘ .

UVMelting Start Synthesize Modified Oligos (5-FUrd or 2-F-Inosine) Buffer Equilibrate in Buffer (10 mM NaH2PO4, 0.1 M NaCl, pH 7.0) Start->Buffer Melt UV Absorbance Monitoring (260 nm, 1 °C/min gradient) Buffer->Melt Deriv First Derivative Analysis (dA/dT vs T to find Tm) Melt->Deriv VantHoff Van't Hoff Plot (1/Tm vs ln(Ct/4)) Deriv->VantHoff Output Derive ΔH°, ΔS°, ΔG°37 VantHoff->Output

Workflow for determining thermodynamic parameters of modified RNA/DNA duplexes via UV thermal melting.

Protocol 2: Post-Synthetic Generation of 2-F-Inosine Mediated ICLs

This protocol details how to utilize 2-F-I to generate the hyper-stable duplexes seen in Table 2.

  • Solid-Phase Synthesis: Incorporate O 6 -(trimethylsilylethyl)-2-fluoro-2'-deoxyinosine during standard automated DNA synthesis.

  • Mild Deprotection: Cleave the oligo from the solid support using 0.1 M NaOH at room temperature for 10 hours. Expert Insight: Avoid standard concentrated ammonia deprotection, as strong primary amines will prematurely attack the C2-fluorine, ruining the convertible nucleoside.

  • Annealing: Combine the 2-F-I containing strand with its complementary strand (containing an aliphatic amine modification) in a 1:1.1 ratio.

  • SN​Ar Cross-Linking: Incubate the annealed duplex in 50 mM sodium borate buffer (pH 9.0) at room temperature for 24 hours. Expert Insight: The pH 9.0 borate buffer is non-negotiable. It ensures the attacking aliphatic amine remains unprotonated and nucleophilic, while preventing alkaline degradation of the DNA backbone.

  • Validation: Purify via RP-IP-HPLC and subject the product to Protocol 1. A successful ICL is validated by a ΔTm​≥+25 °C and a fully superimposable forward/reverse melting curve (reversibility).

ICL_Synthesis Syn Solid-Phase Synthesis (Incorporate O6-protected 2-F-Inosine) Deprotect Mild Deprotection (Avoid strong amines) Syn->Deprotect Anneal Anneal with Amine-Modified Complement (Form pre-crosslink duplex) Deprotect->Anneal React SNAr Reaction (50 mM Borate Buffer, pH 9.0, 24h) Anneal->React Purify RP-IP-HPLC Purification (Isolate Cross-Linked Duplex) React->Purify Verify Thermodynamic Validation (ΔTm ≥ +25 °C) Purify->Verify

Mechanism of utilizing 2-F-inosine as a convertible nucleoside to generate thermodynamically hyper-stable ICLs.

Conclusion & Application Insights

When designing modified duplexes, the choice between 5-FUrd and 2-F-I depends entirely on the structural goal:

  • Choose 5-Fluorouridine when you need to subtly increase the thermodynamic stability of an RNA aptamer or siRNA guide strand without disrupting the native A-form helical geometry. The stabilization is driven purely by enhanced π−π stacking.

  • Choose 2-Fluoroinosine when you require absolute, irreversible thermodynamic stability (such as in structural biology studies of DNA repair enzymes). By using it as a convertible nucleoside, you can engineer covalent interstrand cross-links that render the duplex virtually un-meltable under physiological conditions.

References

  • Sahasrabudhe, P. V., Pon, R. T., & Gmeiner, W. H. (1995). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research, 23(19), 3916–3921. URL:[Link]

  • Gmeiner, W. H., et al. (1996). Solution Structures of 5-Fluorouracil-Substituted DNA and RNA Decamer Duplexes. Biochemistry, 35(15), 4758–4767. URL:[Link]

  • Eoff, R. L., et al. (2022). Efficient Synthesis of DNA Duplexes Containing Reduced Acetaldehyde Interstrand Cross-Links. Journal of the American Chemical Society, 144(51), 23352–23357. URL:[Link]

Safety & Regulatory Compliance

Safety

The Dual-Hazard Profile: Mechanistic Rationale

As your trusted partner in drug development and molecular biology, we believe that supplying high-purity research reagents must be paired with uncompromising safety and operational guidance. This technical guide, develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in drug development and molecular biology, we believe that supplying high-purity research reagents must be paired with uncompromising safety and operational guidance. This technical guide, developed by our Senior Application Scientists, equips you with the mechanistic understanding and step-by-step procedures necessary to handle and dispose of 2-fluoroinosine safely, ensuring both experimental integrity and laboratory compliance.

Handling 2-fluoroinosine (CAS: 132183-39-2) 1 requires a highly disciplined approach because the molecule presents two distinct types of laboratory hazards:

  • Biological Toxicity (The Nucleoside Mechanism): As a synthetic nucleoside analog, 2-fluoroinosine mimics natural purines. In biological systems, these analogs can be erroneously incorporated into nascent DNA or RNA strands, leading to chain termination, or they can competitively inhibit critical enzymes such as reverse transcriptase and DNA polymerases 2. Because of this mechanism of action, even trace exposure poses significant cytotoxic and teratogenic risks to laboratory personnel 3.

  • Chemical Persistence (The C-F Bond): The addition of the fluorine atom at the 2-position of the inosine ring creates an exceptionally stable carbon-fluorine bond. If 2-fluoroinosine is disposed of in standard non-halogenated waste streams and subjected to conventional incineration, the incomplete combustion of the fluorinated organic compound can release highly toxic and corrosive hydrogen fluoride (HF) gas 4.

To mitigate these risks, all waste containing 2-fluoroinosine must be strictly segregated into halogenated waste streams destined for high-temperature incineration, which provides the necessary activation energy to safely cleave the C-F bond without atmospheric HF emission.

Waste Segregation & Disposal Workflow

G Start 2-Fluoroinosine Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Tips, Vials, PPE) Decision->Solid Solid Liquid Liquid Waste (Solvents, Buffers) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (Cleaves C-F Bond) Halogenated->Incineration NonHalogenated Non-Halogenated Waste Stream Halogenated->NonHalogenated AVOID Warning DO NOT MIX (Prevents HF Gas) NonHalogenated->Warning

Workflow for segregation and high-temperature incineration of 2-fluoroinosine waste.

Quantitative Safety & Accumulation Limits

To maintain a compliant Satellite Accumulation Area (SAA) and ensure personnel safety, adhere to the following quantitative limits and specifications derived from standard nucleoside analog handling protocols 56:

ParameterRegulatory Limit / SpecificationMechanistic Rationale
Liquid SAA Limit 55 GallonsMinimizes laboratory fire and spill risks in designated accumulation zones.
Solid SAA Limit 1 kg (Treated as Acutely Hazardous)Limits cumulative exposure potential to teratogenic nucleoside powders.
Incineration Temp > 1100°C (Halogenated Stream)Provides the thermal activation energy required to safely destroy the C-F bond.
Rinse Iterations 3x (Triple Rinse Protocol)Statistically reduces residual cytotoxic compound concentration to safe baseline levels.
Spill Flush Time 15 Minutes (Water)Ensures complete dilution and mechanical removal of cytotoxic agents from skin or eyes.

Step-by-Step Operational Protocol

Phase 1: Preparation & Containment

  • Engineering Controls: Perform all reconstitutions, weighing, and manipulations of 2-fluoroinosine powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the inhalation of airborne particulates [[2]]().

  • Personal Protective Equipment (PPE): Don double nitrile gloves, a fully buttoned lab coat, and chemical safety goggles. If engineering controls are compromised or unavailable, an N100 respirator is mandatory to block teratogenic dust 6.

Phase 2: Routine Waste Segregation

  • Liquid Waste: Collect all aqueous buffers and organic solvents containing 2-fluoroinosine in a leak-proof, screw-top container. Crucial Step: Label this container explicitly as "Halogenated Organic Waste." Never mix this with non-halogenated solvents to prevent the generation of HF gas during downstream processing 4.

  • Solid Waste: Discard all contaminated consumables—including pipette tips, microcentrifuge tubes, and outer gloves—into a rigid, puncture-resistant container lined with a hazardous waste bag 3.

Phase 3: Empty Container Decontamination (Self-Validating System) To ensure empty reagent vials do not pose a hidden exposure risk to downstream sanitation workers, you must decontaminate them before disposal.

  • Add a small volume of a compatible solvent (e.g., DMSO or sterile water, depending on your stock solution) to the empty 2-fluoroinosine vial.

  • Cap tightly and vortex for 10 seconds.

  • Transfer the rinsate directly into the Halogenated Liquid Waste container.

  • Repeat this process three times (Triple Rinse). This self-validating step mathematically ensures the removal of residual cytotoxic material 5.

  • Deface the original chemical label with a permanent marker and dispose of the glass vial according to your institution's clean glass policy.

Phase 4: Emergency Spill Response

  • Dry Powder Spills: Do not sweep the powder dry, as the mechanical action will aerosolize the compound. Instead, gently dampen the spill area with water to bind the dust, or use a specialized HEPA-filtered vacuum designed for hazardous particulates 2.

  • Liquid Spills: Contain the liquid using an inert absorbent material such as vermiculite or sand. Avoid using combustible paper towels for concentrated organic solutions.

  • Collect all absorbent materials and contaminated PPE, place them into a sealed hazardous waste bag, and immediately arrange for an Environmental Health and Safety (EHS) pickup.

References

  • GHS 11 (Rev.11) SDS Word 下载CAS: 132183-39-2. Xixisys.
  • Essential Guide to the Proper Disposal of L-Acosamine Nucleoside. Benchchem.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • SOP 11.2: Chemical Waste.
  • Azido-3′-deoxythymidine Material Safety D
  • Chemical Safety Practices Recommendations Gemcitabine.

Sources

Handling

Personal protective equipment for handling Inosine, 2-fluoro-

Here is the comprehensive, self-validating safety and operational guide for handling 2-Fluoroinosine, designed for drug development professionals and laboratory scientists. Executive Summary & Mechanistic Context Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, self-validating safety and operational guide for handling 2-Fluoroinosine, designed for drug development professionals and laboratory scientists.

Executive Summary & Mechanistic Context

Welcome to the definitive operational guide for handling 2-Fluoroinosine and its derivatives (such as 2'-deoxy-2'-fluoroinosine). In drug development and molecular biology, fluorinated nucleoside analogs are invaluable precursors for synthesizing modified nucleosides and studying1[1].

However, their potency demands a rigorous safety architecture. Mechanistically, these compounds act as subversive substrates; once metabolized into their active triphosphate forms, they 2[2]. Furthermore, fluorinated nucleosides carry a documented risk of host toxicity by acting as alternative substrates that3[3].

As a Senior Application Scientist, I have designed this guide not merely as a list of rules, but as a self-validating safety system . By understanding the causality behind each protocol, your laboratory can achieve absolute operational confidence and eliminate exposure risks.

Physicochemical & Toxicological Profile

Before handling, operators must understand the physical properties that dictate the compound's behavior in an open environment.

ParameterData / SpecificationOperational Implication
CAS Number 4 (2'-deoxy derivative)[4]Unique identifier for precise SDS cross-referencing and inventory tracking.
Molecular Weight 4[4]Required for precise molarity calculations in downstream biological assays.
Formula 4[4]Fluorine substitution increases lipophilicity, enhancing tissue/cellular penetration.
Physical State 4[4]High risk of aerosolization. Must never be handled on an open benchtop.
Storage Temp. 4[4]Requires cold-chain handling; severe condensation risk upon opening if not acclimated.

Personal Protective Equipment (PPE) Matrix

Because 2-Fluoroinosine is a cytotoxic nucleoside analog, standard laboratory PPE is insufficient. Treat this compound under High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (min 0.12mm thickness)Nitrile offers superior resistance to organic solvents like DMSO. Double-gloving provides a fail-safe against micro-punctures during handling.
Body Protection Tyvek® suit or impermeable, back-closing isolation gownPrevents toxic micro-dust from accumulating on porous personal clothing, eliminating secondary exposure routes outside the lab.
Eye/Face Indirect vented chemical safety gogglesProtects ocular mucosa from aerosolized micro-particles. Indirect venting prevents liquid splash ingress during solubilization.
Respiratory N95/N100 Respirator or PAPR (Powered Air-Purifying Respirator)Mitigates inhalation risk. Fine nucleoside powders can bypass the upper respiratory tract and directly enter the bloodstream via alveolar capillaries.

High-Containment Handling Workflow

G Start 1. Pre-Operation Verify BSC Negative Pressure PPE 2. Don High-Containment PPE (Validate Glove Integrity) Start->PPE Transfer 3. Transfer Sealed Vial to Class II BSC / Isolator PPE->Transfer Weigh 4. Solubilization in Vial (e.g., DMSO) Transfer->Weigh Decon 5. Surface Decontamination (10% Bleach -> 70% EtOH) Weigh->Decon Doff 6. Doff PPE & Segregate Hazardous Waste Decon->Doff Store 7. Store Aliquots at -20°C (Secondary Containment) Doff->Store

High-Containment Handling Workflow for 2-Fluoroinosine

Self-Validating Operational Protocol

Every step in this protocol includes a validation check to ensure the procedure was executed flawlessly, protecting both the operator and the integrity of the chemical.

Step 1: Environmental Preparation & Cold-Chain Acclimation

  • Action: Transfer the sealed 2-Fluoroinosine vial from -20°C storage to a certified Class II Type B2 Biological Safety Cabinet (BSC) or powder weighing isolator. Allow it to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial immediately causes ambient moisture to condense on the powder, degrading the compound and artificially inflating its mass, which ruins downstream molarity calculations.

  • Validation: Self-Validating Check: Visually inspect the exterior of the vial; equilibration is complete when condensation no longer forms on the glass. Verify the BSC magnahelic gauge reads within the certified safe zone (e.g., 0.45–0.55 inWG) before proceeding.

Step 2: High-Containment Solubilization

  • Action: Do not weigh dry powder on an open analytical balance. Instead, inject the chosen solvent (e.g., DMSO) directly into the pre-weighed primary vial through a septum, or carefully open the vial deep within the BSC to add solvent.

  • Causality: Fluorinated nucleoside powders are highly susceptible to aerosolization. Solubilizing the compound immediately neutralizes the inhalation risk associated with airborne particulates.

  • Validation: Self-Validating Check: Swirl the vial gently and hold it against a contrasting background. The protocol is validated when the solution is 100% optically clear, confirming complete dissolution and the elimination of particulate hazards.

Step 3: Surface Decontamination & Doffing

  • Action: Spray all BSC surfaces and tools with a 10% sodium hypochlorite (bleach) solution, allowing a 20-minute contact time, followed by a 70% ethanol wipe-down.

  • Causality: Bleach oxidatively degrades the nucleoside analog, destroying its biological activity. The subsequent ethanol wipe removes corrosive bleach residues that cause stainless steel pitting.

  • Validation: Self-Validating Check: Perform a tactile and visual inspection of the stainless steel surface under the BSC fluorescent light. A streak-free, smooth surface validates the complete removal of both the chemical hazard and the corrosive decontaminant.

Spill Response & Decontamination Plan

In the event of a dry powder or liquid spill outside of primary containment, execute the following emergency protocol:

  • Isolation: Immediately evacuate the immediate area. Allow aerosols to settle for at least 30 minutes if a dry powder spill occurred outside a BSC.

  • Wet Containment: Never sweep dry powder. Cover the spill with absorbent pads moistened with a 10% bleach solution. Causality: Wetting suppresses toxic dust clouds and immediately initiates the oxidative degradation of the active pharmaceutical ingredient.

  • Chemical Degradation: Apply additional 10% bleach over the pads. Allow a strict 20-minute contact time to ensure complete molecular breakdown of the fluorinated nucleoside.

  • Final Cleansing: Remove the pads into a hazardous waste bag. Wipe the area thoroughly with 70% ethanol to remove residual bleach.

Waste Disposal Plan

Improper disposal of fluorinated nucleosides can lead to severe environmental toxicity.

  • Segregation: Do not mix 2-Fluoroinosine waste with standard biological or non-hazardous chemical waste.

  • Solid Waste: Collect all contaminated PPE, pipette tips, empty vials, and absorbent pads in double-lined, clearly labeled hazardous waste bags.

  • Liquid Waste: Collect solvent/aqueous waste containing the compound in compatible, high-density polyethylene (HDPE) containers. Label explicitly as "Toxic Organic Waste - Fluorinated Nucleoside Analog."

  • Thermal Destruction: Route all segregated waste for high-temperature incineration through a licensed hazardous chemical waste contractor. Causality: Only high-temperature incineration ensures the complete cleavage of the highly stable carbon-fluorine (C-F) bonds, preventing environmental contamination.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Inosine, 2-fluoro-
Reactant of Route 2
Reactant of Route 2
Inosine, 2-fluoro-
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